2-Methoxyacetimidamide hydrochloride
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
2-methoxyethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.ClH/c1-6-2-3(4)5;/h2H2,1H3,(H3,4,5);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQYMVXNVNFXIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543526 | |
| Record name | Methoxyethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1903-91-9 | |
| Record name | Ethanimidamide, 2-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1903-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxyethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyethanimidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxyacetimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for 2-Methoxyacetimidamide hydrochloride (CAS No. 1903-91-9). This compound is a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds, and serves as a key intermediate in the development of novel pharmaceuticals.[1]
Core Chemical Properties
This compound is a white to yellow solid or liquid at room temperature.[1] It is characterized by the presence of a reactive imidamide group, making it a versatile reagent in medicinal chemistry research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1903-91-9 | [2][3][4] |
| Molecular Formula | C₃H₉ClN₂O | [2] |
| Molecular Weight | 124.57 g/mol | [2] |
| Boiling Point | 172.5°C | |
| Appearance | White to yellow solid or liquid | [1] |
| Purity | 97.5-100% | [1] |
| Storage | Inert atmosphere, room temperature | [2] |
| SMILES Code | N=C(N)COC.[H]Cl | [2] |
Table 2: Calculated Physicochemical Properties
| Property | Value |
| Number of Heavy Atoms | 7 |
| Fraction Csp3 | 0.67 |
| Number of Rotatable Bonds | 2 |
| Number of Hydrogen Bond Acceptors | 2.0 |
| Number of Hydrogen Bond Donors | 2.0 |
| Molar Refractivity | 30.88 |
| Topological Polar Surface Area (TPSA) | 55.1 Ų |
Synthesis Protocol
The synthesis of this compound is typically achieved via the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of hydrogen chloride to form an imidate salt, which is then converted to the corresponding amidine hydrochloride.[5][6]
Experimental Protocol: Pinner Reaction for this compound
This protocol describes a representative procedure for the synthesis of this compound from methoxyacetonitrile.
Materials:
-
Methoxyacetonitrile
-
Anhydrous ethanol (or other suitable alcohol)
-
Anhydrous hydrogen chloride (gas or a solution in a non-protic solvent like diethyl ether)
-
Anhydrous diethyl ether (or other suitable non-protic solvent)
-
Standard laboratory glassware (round-bottom flask, condenser, gas inlet tube, drying tube)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, a condenser with a drying tube, and a stopper is set up in a fume hood.
-
Reagent Addition: Anhydrous ethanol (1.2 equivalents) is added to a solution of methoxyacetonitrile (1 equivalent) in anhydrous diethyl ether.
-
Acidification: The reaction mixture is cooled to 0°C in an ice bath. Anhydrous hydrogen chloride gas is then bubbled through the solution with vigorous stirring. Alternatively, a saturated solution of HCl in anhydrous diethyl ether can be added dropwise. The reaction is highly exothermic and the temperature should be carefully controlled.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting nitrile is consumed. The intermediate Pinner salt (ethyl 2-methoxyacetimidate hydrochloride) will precipitate as a white solid.
-
Ammonolysis: Once the formation of the Pinner salt is complete, the reaction mixture is treated with a solution of anhydrous ammonia in ethanol or by bubbling anhydrous ammonia gas through the mixture at a controlled temperature.
-
Product Isolation: The resulting this compound, which may precipitate from the reaction mixture, is collected by filtration. The solid is washed with cold anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
Drying: The purified product is dried under vacuum to yield this compound as a crystalline solid.
Diagram of the Pinner Reaction Workflow:
Caption: Workflow for the synthesis of this compound via the Pinner reaction.
Spectral Data
While a full spectral analysis is beyond the scope of this guide, spectral data including 1H NMR, IR, and MS are available for this compound and are essential for its characterization. It is recommended to consult these spectra for verification of the compound's structure and purity.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the specific biological activity or the involvement of this compound in any signaling pathways. As a versatile chemical intermediate, its biological effects would be dependent on the final molecule it is incorporated into.
Safety and Handling
This compound is classified as harmful if swallowed.[7] It causes skin and serious eye irritation, and may cause respiratory irritation.[7]
Precautionary Measures:
-
Handling: Use only in a well-ventilated area or outdoors.[7] Avoid breathing dust.[7] Wash skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[7] Wear protective gloves, eye protection, and face protection.[7]
-
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell.[7] Rinse mouth.[7]
-
If on Skin: Wash with plenty of water.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[8]
-
-
Storage: Store in a well-ventilated place.[8] Keep container tightly closed.[7] Store locked up.[7][8]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[7][8]
This product is intended for research and development use only. It is crucial to consult the full Safety Data Sheet (SDS) before handling this chemical.
References
- 1. This compound [myskinrecipes.com]
- 2. 1903-91-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound-景明化工股份有限公司 [echochemical.com]
- 4. This compound|CAS 1903-91-9|3ASenrise|製品詳細 [tci-chemical-trading.com]
- 5. jk-sci.com [jk-sci.com]
- 6. synarchive.com [synarchive.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 2-Methoxyacetimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-methoxyacetimidamide hydrochloride, a key building block in the development of various heterocyclic compounds and pharmaceuticals. This document details the core synthetic pathway, experimental protocols, and relevant data, presented in a clear and structured format to facilitate understanding and replication by researchers in the field of organic synthesis and drug discovery.
Core Synthesis Pathway: The Pinner Reaction
The primary and most established method for the synthesis of this compound is the Pinner reaction. This acid-catalyzed reaction transforms a nitrile, in this case, 2-methoxyacetonitrile, into an amidine hydrochloride through a two-step process.
Step 1: Formation of the Pinner Salt The synthesis commences with the reaction of 2-methoxyacetonitrile with an alcohol, typically methanol or ethanol, in the presence of anhydrous hydrogen chloride (HCl). This reaction forms an intermediate imino ester salt, commonly referred to as a Pinner salt. The reaction must be conducted under strictly anhydrous conditions, as the presence of water would lead to the hydrolysis of the nitrile to the corresponding ester. Low temperatures are generally employed during the introduction of HCl gas to control the exothermic reaction and prevent the decomposition of the thermally unstable Pinner salt.
Step 2: Ammonolysis of the Pinner Salt The isolated or in-situ generated Pinner salt is then subjected to ammonolysis. By reacting the imino ester hydrochloride with ammonia, the alkoxy group is displaced, yielding the final product, this compound. This step is typically carried out in an alcoholic solvent.
The overall logical relationship of the Pinner reaction for the synthesis of this compound is depicted in the following diagram:
Experimental Protocols
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| 2-Methoxyacetonitrile | C₃H₅NO | 71.08 | Starting nitrile. |
| Anhydrous Methanol | CH₃OH | 32.04 | Reagent and solvent. |
| Hydrogen Chloride Gas | HCl | 36.46 | Anhydrous. |
| Anhydrous Ammonia | NH₃ | 17.03 | Reagent for ammonolysis. |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Solvent for precipitation/washing. |
Step-by-Step Synthesis Procedure
Step 1: Preparation of Methyl 2-methoxyacetimidate hydrochloride (Pinner Salt)
-
A solution of 2-methoxyacetonitrile (1.0 mol) in anhydrous methanol (1.2 mol) is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube to protect from atmospheric moisture.
-
The flask is cooled in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Dry hydrogen chloride gas is bubbled through the stirred solution. The rate of addition should be controlled to keep the temperature below 10 °C.
-
The introduction of HCl is continued until the solution is saturated and a slight excess of HCl is present (approximately 1.1 to 1.3 mol).
-
The reaction mixture is then stirred at 0-5 °C for several hours (typically 2-4 hours) and then allowed to stand at a low temperature (e.g., in a refrigerator) for 24-48 hours, or until crystallization of the Pinner salt is complete.
-
The crystalline methyl 2-methoxyacetimidate hydrochloride is collected by filtration under a dry atmosphere (e.g., using a glove bag or a Schlenk line) and washed with cold, anhydrous diethyl ether to remove any unreacted starting materials.
Step 2: Synthesis of this compound
-
The freshly prepared and dried methyl 2-methoxyacetimidate hydrochloride (1.0 mol) is suspended in a suitable anhydrous solvent such as methanol or ethanol in a clean, dry reaction vessel.
-
The suspension is cooled in an ice bath.
-
A solution of anhydrous ammonia in the same alcohol (a saturated solution is typically used, in excess) is added slowly to the stirred suspension.
-
The reaction mixture is stirred at a low temperature for several hours (e.g., 3-6 hours) and then allowed to warm to room temperature and stirred for an additional period (e.g., 12-24 hours). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the imino ester peak).
-
Upon completion of the reaction, the precipitated ammonium chloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of methanol and diethyl ether or ethanol and ethyl acetate.
The experimental workflow is visualized in the following diagram:
Quantitative Data and Characterization
While specific yield and purity data for the synthesis of this compound are not widely published, analogous Pinner reactions for the preparation of simple amidine hydrochlorides typically report yields in the range of 60-90%. The purity of the final product is highly dependent on the strict adherence to anhydrous conditions and the effectiveness of the purification method.
Table 1: Expected Product Characterization Data
| Analysis Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methoxy group (CH₃O-), the methylene group (-CH₂-), and the amidinium protons (-C(=NH₂)NH₂⁺). The chemical shifts and coupling patterns would be characteristic of the structure. |
| ¹³C NMR | Resonances for the methoxy carbon, the methylene carbon, and the amidinium carbon. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (of the amidinium group), C=N stretching, and C-O stretching (of the methoxy group). |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak corresponding to the free base (2-methoxyacetimidamide) and fragmentation patterns consistent with the molecular structure. |
| Melting Point | A sharp melting point for the pure crystalline solid. |
It is imperative for researchers to perform thorough characterization of the synthesized product to confirm its identity and purity using the analytical techniques outlined above. Commercially available spectral data for this compound can be used as a reference.[1]
Safety Considerations
-
Hydrogen Chloride Gas: HCl is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood.
-
Ammonia: Ammonia is a corrosive and pungent gas. Handle with care in a fume hood.
-
Anhydrous Reagents: The use of anhydrous reagents and solvents is critical for the success of the Pinner reaction. Ensure all glassware is thoroughly dried before use.
-
Exothermic Reactions: The reaction of HCl with the nitrile/alcohol mixture is exothermic. Proper cooling and controlled addition of reagents are necessary to prevent overheating.
This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult relevant literature on the Pinner reaction for further details and adapt the provided protocols based on their specific experimental setup and safety procedures.
References
2-Methoxyacetimidamide Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-Methoxyacetimidamide hydrochloride (CAS No: 1903-91-9). Due to the limited availability of direct experimental data for this specific compound, this document leverages information on the closely related analogue, acetamidine hydrochloride, to provide insights into its expected physicochemical properties. The experimental protocols described herein are standard methodologies applicable for the precise determination of these properties.
Core Compound Properties
| Property | Value/Information | Source |
| CAS Number | 1903-91-9 | [1][2] |
| Molecular Formula | C3H9ClN2O | [1] |
| Molecular Weight | 124.57 g/mol | [1] |
| Appearance | Expected to be a white to off-white crystalline solid. | Inferred from similar compounds |
| Storage | Inert atmosphere, room temperature. | [1] |
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble to Very Soluble | The presence of the hydrochloride salt and polar functional groups (amine, ether) suggests good aqueous solubility. |
| Ethanol | Soluble | Small organic alcohols are generally good solvents for polar organic salts. |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent expected to solubilize the compound. |
| Acetone | Sparingly Soluble to Insoluble | Acetone is a less polar solvent compared to water and alcohols. |
| Diethyl Ether | Insoluble | As a nonpolar aprotic solvent, diethyl ether is unlikely to dissolve a polar salt. |
| Hexane | Insoluble | A nonpolar solvent, not suitable for dissolving polar salts. |
Stability Profile and Forced Degradation Studies
The stability of this compound is a critical parameter for its handling, storage, and application in synthesis. Like other amidine hydrochlorides, it is expected to be susceptible to hydrolysis, particularly in aqueous solutions. Acetamidine hydrochloride, for instance, undergoes hydrolysis to acetic acid and ammonia in water.[4]
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[6] The International Council for Harmonisation (ICH) Q1A(R2) guidelines recommend exposing the drug substance to various stress conditions.[6]
Table 2: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl, room temperature to 60°C | To evaluate stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH, room temperature to 60°C | To assess susceptibility to basic degradation. |
| Oxidative Degradation | 3% H2O2, room temperature | To identify potential oxidation products. |
| Thermal Degradation | Dry heat, e.g., 70°C | To determine the effect of temperature on the solid-state stability. |
| Photostability | Exposure to light (ICH Q1B guidelines) | To assess degradation upon light exposure. |
Experimental Protocols
Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of a compound.
Forced Degradation Study Protocol
This protocol is designed to investigate the stability of this compound under various stress conditions as recommended by ICH guidelines.
Signaling Pathways and Logical Relationships
As a synthetic building block, this compound is not typically involved in biological signaling pathways. Its primary relevance is in chemical synthesis, where it serves as a precursor for various heterocyclic compounds.[7] The logical relationship in its application is its conversion to other molecules.
Conclusion
While specific experimental data for this compound is limited, a reasonable prediction of its solubility and stability profile can be made based on its chemical structure and comparison with the analogue acetamidine hydrochloride. It is anticipated to be soluble in polar protic solvents and susceptible to hydrolysis. For any application in research and development, it is imperative to determine the precise solubility and stability characteristics through rigorous experimental work as outlined in this guide. The provided protocols offer a robust framework for such investigations, ensuring compliance with standard scientific and regulatory practices.
References
- 1. 1903-91-9|this compound|BLD Pharm [bldpharm.com]
- 2. This compound|CAS 1903-91-9|3ASenrise|製品詳細 [tci-chemical-trading.com]
- 3. Acetamidine Hydrochloride|High-Purity Research Chemical [benchchem.com]
- 4. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
- 5. Acetamidine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. This compound [myskinrecipes.com]
2-Methoxyacetimidamide Hydrochloride: A Technical Guide to Potential Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential biochemical and pharmacological applications of 2-Methoxyacetimidamide hydrochloride. While direct experimental data on this compound is limited in current public literature, its structural features—specifically the acetimidamide and methoxy moieties—suggest a range of plausible biological activities. This document provides a comprehensive analysis based on the known functions of these chemical groups, proposing potential therapeutic targets and research directions. Detailed hypothetical experimental protocols are provided to facilitate the investigation of these potential applications, and quantitative data from structurally related compounds are summarized to offer a comparative context.
Introduction
This compound is a small organic molecule that, to date, has primarily been utilized as a building block in organic synthesis.[1] However, a deeper analysis of its constituent functional groups—the amidine and the methoxy group—reveals a strong potential for significant biological activity. The amidine group is a well-established pharmacophore known for its ability to mimic protonated amino acid side chains, such as those of arginine and lysine, making it a key feature in many enzyme inhibitors.[2][3] The methoxy group is frequently incorporated into therapeutic agents to modulate physicochemical properties, target binding, and metabolic stability.[4][5] This guide will therefore explore the hypothetical applications of this compound as an enzyme inhibitor, focusing on serine proteases and nitric oxide synthases as potential targets.
Analysis of Functional Groups and Potential Biological Activity
The Amidine Moiety: A Mimic of Biological Cations
The acetimidamide group in this compound is the primary driver of its potential biological activity. Amidines are significantly more basic than amides and are protonated at physiological pH, forming a positively charged amidinium ion.[6] This cation can form strong electrostatic interactions with negatively charged residues, such as aspartate and glutamate, which are often found in the active sites of enzymes.[2] This allows amidine-containing compounds to act as competitive inhibitors for enzymes that recognize arginine or lysine as substrates.[2][7]
Prominent examples of amidine-containing drugs include the anticoagulant dabigatran and the antiprotozoal pentamidine, highlighting the therapeutic relevance of this functional group.[7][8]
The Methoxy Group: A Modulator of Physicochemical Properties
The methoxy group, while seemingly simple, plays a multifaceted role in drug design. It can enhance target binding, improve physicochemical properties, and influence the metabolic profile of a compound.[4][5] The methoxy group is considered a non-lipophilic substituent that can explore protein pockets without significantly increasing the molecule's overall lipophilicity, which is often a desirable trait in drug development.[9][10] Furthermore, the strategic placement of a methoxy group can alter the electronic properties of a molecule and provide opportunities for hydrogen bonding, thereby influencing its interaction with biological targets.[4][11] However, it's also important to note that the methoxy group can be a site of metabolic O-demethylation by cytochrome P450 enzymes.[9][12]
Potential Therapeutic Applications as an Enzyme Inhibitor
Based on the functional group analysis, the most promising potential application of this compound is in the realm of enzyme inhibition. Two key enzyme families are proposed as primary targets: serine proteases and nitric oxide synthases.
Serine Protease Inhibition
Serine proteases are a large family of enzymes involved in numerous physiological processes, including blood coagulation, digestion, and inflammation.[2] Many serine proteases have a specificity pocket that accommodates basic amino acid residues. The positively charged amidinium group of this compound could potentially bind to the S1 pocket of trypsin-like serine proteases, which typically contains an aspartate residue at its base.
To provide a framework for the potential potency of this compound, the following table summarizes the inhibition constants (Ki) for several benzamidine derivatives against various serine proteases.
| Compound | Target Enzyme | Ki (µM) |
| Benzamidine | Trypsin | 35[2] |
| Benzamidine | Plasmin | 350[2] |
| Benzamidine | Thrombin | 220[2] |
| Pentamidine | Plasmin | 2.1 |
| Tri-AMB (trivalent benzamidine) | Plasmin | 3.9 |
Nitric Oxide Synthase (NOS) Inhibition
Nitric oxide synthases are responsible for the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response. Overproduction of NO by the inducible isoform of NOS (iNOS) is implicated in various inflammatory conditions. The substrate for NOS is L-arginine, which contains a guanidinium group that is mimicked by the amidinium group. Simple amidine-containing molecules have been shown to be potent and selective inhibitors of NOS.
The following table presents the half-maximal effective concentrations (EC50) and inhibition constants (Ki) for simple amidine derivatives against nitric oxide synthases.
| Compound | Enzyme/Cell System | EC50/Ki (µM) |
| 2-Iminopiperidine | iNOS (J774 macrophages) | 10 |
| Butyramidine | iNOS (J774 macrophages) | 60 |
| Formamidine | NOS2 (various cell lines) | Ki ≈ 800 |
| N5-(1-Iminoethyl)-L-ornithine (L-NIO) analog (R=H) | iNOS | Ki = 0.18[4] |
Proposed Signaling Pathways
The following diagrams illustrate the hypothetical mechanisms by which this compound might inhibit its target enzymes.
Caption: Hypothetical binding of 2-Methoxyacetimidamide in a serine protease active site.
Caption: Competitive inhibition of Nitric Oxide Synthase by 2-Methoxyacetimidamide.
Experimental Protocols
The following are detailed, albeit hypothetical, protocols for assessing the inhibitory activity of this compound against a model serine protease (trypsin) and inducible nitric oxide synthase.
Protocol 1: Inhibition of Trypsin Activity
Objective: To determine the half-maximal inhibitory concentration (IC50) and the mode of inhibition of this compound against bovine trypsin.
Materials:
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) substrate
-
This compound
-
Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of trypsin in 1 mM HCl.
-
Prepare a stock solution of L-BAPNA in DMSO.
-
Prepare a stock solution of this compound in Tris-HCl buffer. Serially dilute the inhibitor to obtain a range of concentrations.
-
-
Enzyme Assay:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Add the trypsin solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the L-BAPNA substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader. The rate of p-nitroaniline formation is proportional to trypsin activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), repeat the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.
-
Caption: Experimental workflow for determining trypsin inhibition.
Protocol 2: Inhibition of iNOS Activity in Macrophage Cell Culture
Objective: To evaluate the ability of this compound to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent Kit
-
96-well cell culture plates
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and untreated controls.
-
Incubate the cells for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Use the Griess Reagent Kit to measure the concentration of nitrite (a stable breakdown product of NO) in the supernatant, following the manufacturer's instructions. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Plot the percentage of NO production inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for assessing iNOS inhibition in a cell-based assay.
Conclusion and Future Directions
While this compound remains a relatively uncharacterized compound in the biochemical literature, its structural components strongly suggest a potential for biological activity, particularly as an enzyme inhibitor. The amidine moiety provides a rational basis for targeting enzymes that recognize basic amino acids, such as serine proteases and nitric oxide synthases. The methoxy group may further contribute to its pharmacological profile by influencing binding and physicochemical properties.
The experimental protocols outlined in this guide provide a clear roadmap for the initial characterization of this compound's biochemical effects. Future research should focus on executing these and similar assays to generate empirical data on its potency, selectivity, and mechanism of action. Further investigations could also explore its potential against other enzyme classes that bind arginine or lysine mimetics, as well as structure-activity relationship (SAR) studies to optimize its inhibitory activity. Such studies will be crucial in determining whether this compound or its derivatives hold promise as novel therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of inactivation of inducible nitric oxide synthase by amidines. Irreversible enzyme inactivation without inactivator modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and quantitative structure-activity relationship of 3-amidinobenzyl-1H-indole-2-carboxamides as potent, nonchiral, and selective inhibitors of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Orally active factor Xa inhibitor: synthesis and biological activity of masked amidines as prodrugs of novel 1,4-diazepane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic studies of inactivation of inducible nitric oxide synthase by amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amidines are potent inhibitors of nitric oxide synthases: preferential inhibition of the inducible isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Minimal amidine structure for inhibition of nitric oxide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Limited Availability of In-Depth Synthesis Applications for 2-Methoxyacetimidamide Hydrochloride Hampers Comprehensive Guide Development
A thorough investigation into the applications of 2-methoxyacetimidamide hydrochloride as a reagent in organic synthesis reveals a significant scarcity of detailed, publicly available information, precluding the creation of an in-depth technical guide as requested. While the compound is listed in numerous chemical supplier databases and indexed with basic physicochemical properties, comprehensive experimental protocols, quantitative data, and mechanistic studies regarding its use in synthetic transformations are largely absent from the scientific literature.
This compound is cataloged with the CAS Number 1903-91-9 and the molecular formula C₃H₉ClN₂O. Its primary utility is noted as a building block in the synthesis of various heterocyclic compounds, which are key structural motifs in many pharmaceutical agents. However, specific, well-documented examples of these syntheses with detailed methodologies are not readily found in peer-reviewed journals or patents.
The available information suggests that it belongs to the amidine class of organic compounds, which are known to be versatile reagents in the construction of nitrogen-containing heterocycles. Conceptually, the workflow for utilizing such a reagent would involve its reaction with a suitable substrate containing electrophilic centers, leading to cyclization and the formation of the desired heterocyclic ring system.
A generalized conceptual workflow for the use of an amidine hydrochloride in heterocyclic synthesis can be illustrated as follows:
Caption: Conceptual workflow for heterocyclic synthesis.
This diagram outlines a typical synthetic sequence, which would be applicable to reagents like this compound. The process would commence with the reaction of the amidine with a chosen substrate, followed by cyclization to form the heterocyclic product, which is then purified and analyzed.
Despite the logical synthetic utility, the lack of concrete examples and associated data for this compound itself prevents a detailed exposition. The broader field of heterocyclic synthesis is rich with examples of other amidines and related reagents being used to create complex molecules, some of which have applications in medicine as anti-fungal, anti-cancer, and anti-diabetic agents. However, without specific studies focusing on the title compound, any detailed discussion of its reactivity, substrate scope, and reaction optimization would be purely speculative.
For a comprehensive technical guide, detailed experimental procedures are crucial. These would typically include information on reagent quantities, solvent selection, reaction temperature and time, and purification methods. An example of the level of detail required can be seen in the synthesis of other hydrochloride salts of amine-containing compounds, where reaction conditions such as pressure and molar ratios are shown to significantly impact product yield. Similarly, quantitative data, such as percentage yields, and analytical data from techniques like NMR and mass spectrometry, are essential for validating the outcome of a synthetic procedure.
Discovering the Biological Targets of 2-Methoxyacetimidamide Hydrochloride: A Proposed Research Roadmap
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases has revealed no direct experimental data on the biological targets or mechanism of action of 2-Methoxyacetimidamide hydrochloride. This technical guide, therefore, presents a speculative analysis based on its chemical structure and proposes a structured, in-depth experimental workflow for the de novo discovery of its biological targets. This document is intended to serve as a research roadmap for scientists and drug development professionals.
Introduction and Structural Analysis
This compound is a small molecule whose biological activity has not been characterized. An analysis of its functional groups—an imidamide and a methoxy ether—provides initial clues for formulating hypotheses about its potential biological interactions. The imidamide moiety can participate in hydrogen bonding and may interact with the active sites of enzymes, while the methoxy group can influence solubility and metabolic stability. Given the lack of existing data, a systematic and multi-pronged approach is essential for target elucidation.
Proposed Experimental Workflow for Target Identification
A robust strategy for identifying the biological targets of a novel compound involves a combination of in silico, in vitro, and in vivo approaches. The following workflow is proposed for this compound.
Detailed Methodologies for Key Experiments
The following sections provide generalized protocols for the key experiments outlined in the proposed workflow.
Phase 1: Initial Screening
3.1.1. Phenotypic Screening
-
Objective: To identify a cellular or organismal phenotype induced by this compound without a priori knowledge of the target.
-
Protocol:
-
Select a panel of diverse human cell lines (e.g., representing different cancer types, or specific cell types relevant to a disease area).
-
Culture cells in 96- or 384-well plates.
-
Treat cells with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 24, 48, 72 hours), assess various phenotypic endpoints. This can include:
-
Cell viability/proliferation (e.g., using CellTiter-Glo®, MTT assay).
-
Apoptosis (e.g., Caspase-Glo® assay, Annexin V staining).
-
Cell cycle progression (e.g., flow cytometry with propidium iodide staining).
-
High-content imaging for morphological changes, protein localization, or organelle health.
-
-
Identify a robust and reproducible phenotype and determine the effective concentration (EC₅₀).
-
3.1.2. Target-based Screening
-
Objective: To screen this compound against a panel of known protein targets to identify potential direct interactions.
-
Protocol:
-
Select a commercially available or in-house developed panel of purified proteins (e.g., kinases, proteases, GPCRs).
-
Utilize a suitable assay format for each target class. Examples include:
-
Enzyme Inhibition Assays: For enzymes, measure the conversion of a substrate to a product in the presence and absence of the compound. Use colorimetric, fluorescent, or luminescent readouts.
-
Binding Assays: For receptors, use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence polarization to measure direct binding.
-
-
Screen the compound at a single high concentration (e.g., 10 µM) for initial hits.
-
For any identified hits, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kᵢ, Kᴅ).
-
Phase 2: Target Identification and Validation
3.2.1. Affinity Chromatography Coupled with Mass Spectrometry
-
Objective: To isolate and identify proteins from a cell lysate that directly bind to this compound.
-
Protocol:
-
Immobilization: Synthesize an analog of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control resin with no immobilized compound should also be prepared.
-
Lysate Preparation: Grow cells that exhibit the phenotype of interest and prepare a native protein lysate.
-
Affinity Pulldown: Incubate the cell lysate with the compound-immobilized beads and the control beads.
-
Washing: Wash the beads extensively with buffer to remove non-specific binding proteins.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by:
-
Competitive elution with an excess of free this compound.
-
Changing the pH or salt concentration.
-
Using a denaturing agent (e.g., SDS).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining. Excise unique bands for in-gel digestion.
-
Alternatively, perform in-solution digestion of the entire eluate with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database.
-
-
3.2.2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the engagement of this compound with its target protein(s) in a cellular context.
-
Protocol:
-
Treat intact cells or cell lysates with this compound or a vehicle control.
-
Aliquot the treated samples and heat them to a range of different temperatures.
-
Cool the samples and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature by Western blotting or mass spectrometry.
-
A shift in the melting curve of a protein in the presence of the compound indicates direct binding and stabilization.
-
Hypothetical Signaling Pathway Analysis
Should initial screening and target identification suggest that this compound interacts with a key signaling protein (e.g., a kinase or a phosphatase), the next step would be to elucidate its impact on the corresponding signaling pathway.
Data Presentation
As experimental data becomes available, all quantitative results should be summarized in tables for clear comparison.
Table 1: Hypothetical Phenotypic Screening Results
| Cell Line | Assay | EC₅₀ (µM) |
| HCT116 | Cell Viability | 5.2 |
| A549 | Cell Viability | > 50 |
| MCF7 | Apoptosis | 8.1 |
Table 2: Hypothetical Target-based Screening Hits
| Protein Target | Assay Type | IC₅₀ (µM) | Kᵢ (µM) |
| Kinase X | Inhibition | 2.5 | 1.8 |
| Protease Y | Inhibition | > 20 | - |
| Receptor Z | Binding | - | 3.2 |
Conclusion
The discovery of the biological targets of this compound requires a systematic and unbiased approach. The proposed workflow, combining phenotypic screening, affinity-based proteomics, and target validation methods, provides a comprehensive strategy to elucidate its mechanism of action. The successful execution of this research plan will be crucial in determining the potential therapeutic applications of this novel compound.
Evaluating 2-Methoxyacetimidamide Hydrochloride for Enzyme Inhibition: A Strategic Framework for Novel Compound Characterization
An In-Depth Technical Guide
This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals on how to approach the characterization of a novel or under-studied compound, using 2-Methoxyacetimidamide Hydrochloride as a primary case example. While direct, extensive literature on the enzyme inhibitory action of this compound is sparse, its structural motifs—the acetimidine group and the methoxy moiety—provide a strong rationale for its investigation as a potential enzyme inhibitor.
This document moves beyond a simple recitation of protocols. It details the scientific reasoning behind experimental choices, establishing a self-validating workflow from initial hypothesis to mechanism of action studies. We will proceed by analyzing the compound's structure, identifying potential enzyme targets based on established inhibitor classes, and outlining the rigorous experimental cascades required to validate and characterize its activity.
Part 1: The Scientific Rationale - Why Investigate 2-Methoxyacetimidamide?
The decision to investigate a novel compound for enzyme inhibition is predicated on its chemical structure. 2-Methoxyacetimidamide possesses two key functional groups that are prevalent in known classes of enzyme inhibitors.
-
The Acetamidine Moiety: The acetamidine functional group is a well-established pharmacophore. It is structurally similar to a guanidine group, which allows it to mimic the side chain of L-arginine. This mimicry is particularly relevant for enzymes that use L-arginine as a substrate, most notably Nitric Oxide Synthases (NOS) . Numerous N-substituted acetamidine derivatives have been synthesized and evaluated as highly potent and selective inhibitors of the inducible NOS isoform (iNOS), which is a key target in inflammatory diseases.[1][2] The presence of this group in 2-Methoxyacetimidamide makes the NOS enzyme family a primary hypothetical target.
-
The Methoxy Group (-OCH₃): The methoxy group is a ubiquitous functional group in medicinal chemistry that can significantly influence a molecule's biological activity.[3] It can alter electronic properties and enhance solubility. More importantly, it can form crucial hydrogen bonds or hydrophobic interactions within an enzyme's active site, thereby enhancing binding affinity and potency.[3][4] Its strategic placement can also improve a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical consideration in drug development.
Therefore, the combination of an L-arginine-mimicking core with a methoxy group for potential binding enhancement provides a compelling, structure-based hypothesis for investigating 2-Methoxyacetimidamide as an enzyme inhibitor, particularly against Nitric Oxide Synthases. A structurally similar compound, O-Methylisourea, has also been noted to inhibit the epidermal growth factor receptor (EGFR), suggesting protein kinases as another potential target class.[5]
Part 2: The Investigative Workflow - From Screening to Mechanism
A rigorous investigation follows a logical progression. The following workflow outlines the necessary steps to characterize a novel compound like 2-Methoxyacetimidamide.
Caption: Workflow for characterizing a novel enzyme inhibitor.
Part 3: Experimental Protocols - A Case Study on Nitric Oxide Synthase (NOS)
Based on our rationale, iNOS is a high-priority target. The following protocols provide a detailed methodology for this investigation.
Primary Screening and IC₅₀ Determination Protocol
Objective: To determine if this compound inhibits iNOS activity and to calculate its half-maximal inhibitory concentration (IC₅₀).
Methodology: Griess Assay for Nitrite Production
This assay measures nitrite, a stable breakdown product of nitric oxide (NO).
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for iNOS activity (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT).
-
Cofactors: Prepare a stock solution containing L-arginine (substrate), NADPH, FAD, FMN, and (6R)-tetrahydrobiopterin (BH4).
-
Enzyme: Use purified recombinant human iNOS. Dilute to the working concentration in assay buffer immediately before use.
-
Inhibitor: Prepare a 10 mM stock solution of this compound in ultrapure water. Create a serial dilution series (e.g., from 100 µM to 1 nM) in the assay buffer.
-
Griess Reagent: Prepare fresh by mixing equal parts of 1% (w/v) sulfanilamide in 5% phosphoric acid and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
-
Assay Procedure:
-
To a 96-well microplate, add 20 µL of the inhibitor dilutions (or vehicle control).
-
Add 160 µL of the cofactor mix to each well.
-
Initiate the reaction by adding 20 µL of the diluted iNOS enzyme solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 10 µL of a suitable agent (e.g., an NADPH-consuming enzyme like lactate dehydrogenase).
-
Add 100 µL of the Griess Reagent to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Convert absorbance readings to nitrite concentration.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation:
| Compound | Target | Assay Method | IC₅₀ (µM) [Hypothetical] |
| 2-Methoxyacetimidamide HCl | iNOS | Griess Assay | 5.2 |
| Aminoguanidine (Control Inhibitor) | iNOS | Griess Assay | 15.0 |
| 2-Methoxyacetimidamide HCl | eNOS | Griess Assay | >100 |
| 2-Methoxyacetimidamide HCl | nNOS | Griess Assay | 85.4 |
This table presents hypothetical data to illustrate how results would be summarized. A higher IC₅₀ value indicates lower potency. The data suggests selectivity for iNOS over other isoforms.
Mechanism of Action (MoA) Determination Protocol
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive) of 2-Methoxyacetimidamide on iNOS.
Methodology: Enzyme Kinetics and Lineweaver-Burk Analysis
This involves measuring the reaction rate at various substrate (L-arginine) and inhibitor concentrations.
Step-by-Step Protocol:
-
Assay Setup: Set up the iNOS assay as described in 3.1.
-
Vary Concentrations: Create a matrix of reaction conditions.
-
Rows: A series of fixed concentrations of this compound (e.g., 0 µM, 2.5 µM, 5 µM, 10 µM). A concentration of 0 µM serves as the uninhibited control.
-
Columns: A series of varying concentrations of the substrate, L-arginine (e.g., spanning from 0.1x Kₘ to 10x Kₘ).
-
-
Data Collection: Run the enzymatic reactions for each condition in the matrix and measure the initial reaction velocity (V₀).
-
Data Analysis:
-
Plot V₀ versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.
-
Transform the data by plotting 1/V₀ versus 1/[Substrate] to create a Lineweaver-Burk plot .
-
Interpreting the Lineweaver-Burk Plot:
References
- 1. Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetamidine-Based iNOS Inhibitors as Molecular Tools to Counteract Inflammation in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-Methylisourea hydrochloride | 5329-33-9 | FM153649 [biosynth.com]
Investigating the Reactivity of 2-Methoxyacetimidamide Hydrochloride with Amino Acids: A Technical Guide
Introduction
2-Methoxyacetimidamide hydrochloride is a chemical compound containing a reactive O-methylisourea functional group. This moiety is known to be a potent electrophile, particularly when protonated, making it a candidate for reaction with various nucleophiles. Within the realm of biochemistry and drug development, the primary nucleophiles of interest are the functional groups present in amino acids, the fundamental building blocks of proteins.
This technical guide explores the potential reactivity of this compound with amino acids. We will delve into the theoretical reaction mechanisms, propose detailed experimental protocols for investigation, and present hypothetical data to illustrate the expected outcomes. The primary focus will be on the modification of amino groups, a process known as guanidinylation, which has significant applications in proteomics and peptide chemistry.
Theoretical Reaction Mechanisms
Based on the chemistry of analogous O-alkylisoureas, this compound is expected to react with the nucleophilic amino groups of amino acids. The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbon of the protonated O-methylisourea moiety, leading to the formation of a guanidinium group and the elimination of methanol.
The primary sites of reaction on an amino acid are the α-amino group at the N-terminus and the ε-amino group of the lysine side chain. The reactivity is highly dependent on the pH of the reaction medium, which dictates the protonation state of both the amino acid and the 2-Methoxyacetimidamide. Generally, a higher pH favors the deprotonated, more nucleophilic form of the amino group, thus promoting the reaction.
Experimental Protocols
The following are proposed experimental protocols for investigating the reactivity of this compound with a model amino acid, such as Nα-acetyl-L-lysine, and a model peptide.
Guanidinylation of Nα-acetyl-L-lysine
Objective: To determine the optimal conditions for the guanidinylation of the ε-amino group of lysine.
Materials:
-
Nα-acetyl-L-lysine
-
This compound
-
Ammonium hydroxide (14.8 N)
-
Acetonitrile
-
Water (deionized)
-
Hydrochloric acid (1 M)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Preparation of Guanidinylation Reagent: Prepare a 1.0 M solution of this compound in a mixture of water, acetonitrile, and 14.8 N ammonium hydroxide. A typical ratio would be adjusted to achieve a final pH of 11.
-
Reaction Setup: Dissolve Nα-acetyl-L-lysine in the guanidinylation reagent at a concentration of 10 mg/mL.
-
Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Quench the reaction by adding an equal volume of 0.1% TFA in water.
-
Analysis: Analyze the samples by reverse-phase HPLC to monitor the disappearance of the starting material and the formation of the product. Confirm the identity of the product by mass spectrometry.
Guanidinylation of a Model Peptide
Objective: To assess the selectivity of guanidinylation on a peptide containing multiple potential reaction sites.
Materials:
-
A model peptide (e.g., a hexapeptide containing lysine, arginine, and a free N-terminus)
-
Same reagents as in Protocol 3.1.
Procedure:
-
Follow the same procedure as in Protocol 3.1, using the model peptide instead of Nα-acetyl-L-lysine.
-
Analysis: Analyze the reaction products by LC-MS/MS. Perform peptide mapping and tandem mass spectrometry to identify which amino groups (N-terminal α-amino, lysine ε-amino) have been modified.
Data Presentation
The quantitative data obtained from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Hypothetical Time Course of Nα-acetyl-L-lysine Guanidinylation
| Time (hours) | Nα-acetyl-L-lysine (%) | Guanidinylated Product (%) |
| 0 | 100 | 0 |
| 1 | 85 | 15 |
| 2 | 72 | 28 |
| 4 | 55 | 45 |
| 8 | 30 | 70 |
| 24 | 5 | 95 |
Table 2: Hypothetical Selectivity of Guanidinylation on a Model Peptide (Sequence: Gly-Lys-Ala-Arg-Phe-Ile)
| Site of Modification | Extent of Modification (%) |
| N-terminal α-amino | 15 |
| Lysine ε-amino | 85 |
| Arginine side chain | 0 |
Signaling Pathways and Biological Relevance
While the direct interaction of this compound with signaling pathways is not established, the modification of proteins through guanidinylation can have significant biological implications. For instance, the conversion of lysine to homoarginine can alter protein structure and function. Lysine residues are common sites for post-translational modifications such as acetylation and ubiquitination, which are crucial for cellular signaling. Masking these sites through guanidinylation could be a tool to study the roles of these modifications.
Conclusion
This technical guide provides a foundational, albeit theoretical, exploration of the reactivity of this compound with amino acids. Based on the well-established chemistry of O-methylisourea, it is plausible that this reagent can serve as an effective tool for the guanidinylation of amino groups in amino acids and peptides. The proposed experimental protocols offer a starting point for researchers to investigate these reactions empirically. Future studies are necessary to validate these hypotheses and to fully characterize the reaction kinetics, selectivity, and potential applications in chemical biology and drug development.
An In-depth Technical Guide to Structure-Activity Relationship (SAR) Studies Utilizing 2-Methoxyacetimidamide Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the specific biological activity and comprehensive structure-activity relationship (SAR) studies of 2-Methoxyacetimidamide hydrochloride is limited. This guide, therefore, provides a framework for conducting such studies based on established principles in medicinal chemistry and data from analogous compounds. The experimental protocols and data presented are illustrative and should be adapted based on the specific biological target and therapeutic area of interest.
Introduction to this compound in SAR Studies
Structure-Activity Relationship (SAR) analysis is a cornerstone of modern drug discovery, systematically exploring how modifications to a molecule's structure influence its biological activity.[1][2][3][4] By designing and testing a series of related compounds, researchers can identify the key chemical features—known as pharmacophores—that are essential for potency, selectivity, and desirable pharmacokinetic properties.[1] this compound, with its reactive imidamide group and methoxy substituent, serves as a valuable, albeit under-documented, scaffold for SAR exploration. Its potential for modification at several positions allows for a systematic investigation of how changes in sterics, electronics, and hydrogen bonding capabilities affect its interaction with a biological target.
This guide will provide a comprehensive overview of the methodologies for synthesizing and evaluating analogs of this compound to establish a robust SAR.
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs is crucial for generating the chemical diversity needed for a thorough SAR study. A common and effective method for synthesizing imidates is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.
General Synthetic Protocol for Imidate Hydrochloride Salts
A plausible synthetic route to this compound and its analogs starts from the corresponding nitriles.
Materials:
-
Substituted methoxyacetonitrile (e.g., 2-methoxyacetonitrile for the parent compound)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Anhydrous hydrogen chloride (gas or in a suitable solvent like diethyl ether)
-
Anhydrous diethyl ether
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer
Procedure:
-
Dissolve the starting nitrile (1 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a drying tube and a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether (1.1 equivalents) dropwise while maintaining the temperature at 0°C.
-
Add anhydrous alcohol (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring overnight.
-
The imidate hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the desired product.
By varying the starting nitrile and the alcohol, a library of analogs can be synthesized to probe the SAR.
Data Presentation: Hypothetical SAR Data
Clear and structured presentation of quantitative data is essential for discerning meaningful trends in SAR. The following table represents a hypothetical SAR dataset for a series of this compound analogs targeting a hypothetical enzyme, "Kinase X."
Table 1: Hypothetical Structure-Activity Relationship Data for 2-Methoxyacetimidamide Analogs against Kinase X
| Compound ID | R1 | R2 | IC50 (nM) for Kinase X | Cell Viability (CC50, µM) in HEK293 cells |
| 1 | H | CH3 | 1500 | > 100 |
| 2 | F | CH3 | 750 | > 100 |
| 3 | Cl | CH3 | 500 | 85 |
| 4 | Br | CH3 | 600 | 70 |
| 5 | CH3 | CH3 | 2000 | > 100 |
| 6 | H | C2H5 | 1200 | > 100 |
| 7 | F | C2H5 | 600 | 95 |
| 8 | H | Cyclopropyl | 900 | > 100 |
This data is purely illustrative and intended to demonstrate how SAR data can be organized. Actual results will vary based on the specific biological target and assay conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to generating high-quality SAR data.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Recombinant Kinase X
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the final desired concentrations.
-
In a 384-well plate, add 5 µL of the diluted test compound.
-
Add 10 µL of the Kinase X and substrate solution to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This protocol outlines a method to assess the cytotoxicity of the compounds.
Materials:
-
HEK293 cells (or another relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white plates
-
Luminometer
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with a serial dilution of the test compounds and incubate for 48 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability for each concentration and determine the CC50 value.
Mandatory Visualizations
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting SAR studies, from compound synthesis to data analysis.
Caption: A typical experimental workflow for structure-activity relationship (SAR) studies.
Hypothetical Signaling Pathway
This diagram depicts a hypothetical signaling pathway that could be modulated by an inhibitor of "Kinase X."
Caption: A hypothetical signaling pathway involving the target "Kinase X".
Logic of SAR Analysis
This diagram illustrates the logical progression of thought in an SAR study.
Caption: The iterative logic of a structure-activity relationship (SAR) study.
Conclusion
References
- 1. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 4. Structure–activity relationship - Wikipedia [en.wikipedia.org]
Methodological & Application
Protocol for using 2-Methoxyacetimidamide hydrochloride in protein cross-linking
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield any established protocols specifically for the use of 2-Methoxyacetimidamide hydrochloride in protein cross-linking. This compound is primarily documented as an intermediate in organic synthesis.[1] The following application note provides a general protocol for the use of homobifunctional imidoester cross-linkers, the chemical class to which this compound belongs. This protocol is based on the established use of similar reagents, such as Dimethyl adipimidate (DMA) and Dimethyl suberimidate (DMS), and should be used as a starting point for optimization if experimenting with this compound.
Introduction to Imidoester Cross-Linking
Imidoester cross-linkers are reagents that react with primary amines (-NH₂) to form amidine bonds.[2] In proteins, primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine residues.[2] These cross-linkers are valuable for studying protein structure, function, and interactions.[1] Homobifunctional imidoesters possess two identical reactive imidoester groups, enabling the covalent linkage of two primary amines. A key feature of this reaction is the retention of the positive charge at physiological pH, which can help preserve the native conformation of the protein.[3]
The reaction is highly pH-dependent, with optimal reactivity occurring in alkaline conditions (pH 8-10).[2] Below pH 10, side reactions can occur, though amidine formation is still favored between pH 8 and 10.[2] It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target protein for reaction with the imidoester.[3]
Quantitative Data Summary
The following table summarizes recommended starting conditions for protein cross-linking with homobifunctional imidoesters. These parameters should be optimized for each specific protein system.
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 10.0 | Higher pH increases reaction rate but decreases the half-life of the imidoester. A pH of 8.0-9.0 is a good starting point.[3] |
| Temperature | Room Temperature (20-25°C) | Reactions are typically carried out at room temperature. |
| Reaction Time | 30 - 60 minutes | Incubation time may need to be optimized based on protein concentration and reactivity. |
| Buffer | Phosphate, Borate, Carbonate, HEPES | Avoid buffers containing primary amines (e.g., Tris, Glycine).[3] A common choice is 0.2M triethanolamine, pH 8.0.[3] |
| Molar Excess of Cross-linker | 10- to 30-fold | For protein concentrations >5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations <5 mg/mL, a 20- to 30-fold molar excess may be required.[3] |
Experimental Protocols
This section details a general methodology for a trial protein cross-linking experiment using a generic homobifunctional imidoester.
Materials
-
Purified protein sample
-
Homobifunctional imidoester cross-linker (e.g., DMA, DMP, or for investigational purposes, this compound)
-
Cross-linking Buffer: 0.2 M triethanolamine, pH 8.0 (or other amine-free buffer such as phosphate or borate buffer at the desired pH)
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Microcentrifuge tubes
-
SDS-PAGE analysis reagents (loading buffer, gels, running buffer, stain)
Experimental Workflow
Caption: General experimental workflow for protein cross-linking.
Detailed Protocol
-
Protein Preparation:
-
Prepare the purified protein sample in the Cross-linking Buffer. The optimal protein concentration should be determined empirically but can range from 0.1 to 10 mg/mL.
-
-
Cross-linker Preparation:
-
Imidoesters are moisture-sensitive and hydrolyze in aqueous solutions; therefore, the cross-linker solution must be prepared immediately before use.[3]
-
Weigh the required amount of the imidoester cross-linker and dissolve it in the Cross-linking Buffer to the desired stock concentration.
-
-
Cross-linking Reaction:
-
Add the freshly prepared cross-linker solution to the protein sample to achieve the desired final molar excess (e.g., a 20-fold molar excess).
-
Mix gently by pipetting.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.[3]
-
-
Quenching the Reaction:
-
To stop the cross-linking reaction, add the Quenching Solution to a final concentration of 20-50 mM (e.g., add 1 M Tris-HCl to a final concentration of 50 mM).[3]
-
Incubate for an additional 15 minutes to ensure all unreacted cross-linker is consumed.
-
-
Analysis of Cross-linked Products:
-
The results of the cross-linking reaction can be analyzed by several methods. A common and straightforward method is SDS-PAGE.
-
Mix an aliquot of the quenched reaction mixture with SDS-PAGE sample loading buffer.
-
Run the sample on a polyacrylamide gel appropriate for the expected molecular weights of the cross-linked products.
-
Stain the gel (e.g., with Coomassie Brilliant Blue) to visualize the protein bands. The formation of higher molecular weight bands compared to the control (protein without cross-linker) indicates successful cross-linking.
-
Further analysis can be performed using techniques such as Western blotting or mass spectrometry to identify the cross-linked products and the specific sites of cross-linking.
-
Signaling Pathways and Logical Relationships
The chemical reaction underlying protein cross-linking with imidoesters is a direct interaction between the reagent and the protein. It does not directly modulate a signaling pathway but rather "freezes" protein interactions for subsequent analysis.
Caption: Reaction of an imidoester with a protein's primary amine.
This diagram illustrates the fundamental chemical transformation where the primary amine groups on one or more proteins react with the imidoester cross-linker to form stable, covalently linked products. This allows for the study of protein-protein interactions, protein conformation, and the composition of protein complexes.[4]
References
- 1. This compound [myskinrecipes.com]
- 2. Cross-linking of membrane phospholipid and protein using putative monofunctional imidoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1903-91-9 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
Chemical Modification of Proteins with 2-Methoxyacetimidamide Hydrochloride: A Detailed Protocol for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical modification of proteins is a cornerstone of modern biochemical and pharmaceutical research, enabling detailed investigation of protein structure, function, and interactions. This document provides a comprehensive protocol for the chemical modification of proteins using 2-methoxyacetimidamide hydrochloride. This reagent facilitates the specific conversion of lysine residues to homoarginine, a process known as guanylation. This modification is particularly valuable as it retains the positive charge of the lysine side chain, thereby minimizing perturbations to the protein's native conformation while introducing a subtle structural change that can be probed in functional studies. This protocol details the experimental procedure, including optimal reaction conditions, purification of the modified protein, and analytical techniques for characterization. Furthermore, this document presents quantitative data on modification efficiency and explores the functional implications of lysine-to-homoarginine conversion, providing researchers with a robust framework for their investigations.
Introduction
The ε-amino group of lysine is a primary target for chemical modification due to its high nucleophilicity and frequent presence on the protein surface. This compound, also known as O-methylisourea hemisulfate, is a reagent that selectively reacts with primary amines, such as the lysine side chain, to form a guanidinium group. This conversion of a lysine to a homoarginine residue introduces a minimal structural change but can have significant effects on protein function by altering protein-protein interactions, enzyme kinetics, and post-translational modification sites. The retention of a positive charge at physiological pH makes this modification a valuable tool for studying the role of specific lysine residues without inducing drastic changes in the protein's electrostatic properties.[1][2] This protocol provides a detailed methodology for performing protein guanylation and analyzing the resulting modified protein.
Experimental Protocols
Materials
-
Protein of interest
-
This compound (or O-methylisourea hemisulfate)[1]
-
Ammonium hydroxide (7N NH₄OH)[3]
-
Trifluoroacetic acid (TFA)
-
Urea or Guanidine Hydrochloride (GuHCl) (for purification of insoluble proteins)[4][5][6]
-
Dialysis tubing or desalting columns[4]
-
Bradford or BCA protein assay reagents
Protein Guanylation Protocol
This protocol is adapted from previously described methods for peptide and protein guanylation.[3][9]
-
Protein Preparation:
-
Guanidination Reaction:
-
Prepare the guanidination reagent by dissolving O-methylisourea hemisulfate in deionized water.[1]
-
For a typical reaction, mix the protein solution with 7N ammonium hydroxide to adjust the pH to approximately 10.5-11.4.[3][9][10]
-
Add the O-methylisourea solution to the protein solution. The molar ratio of O-methylisourea to lysine residues can be optimized, but a starting point of 10-100 fold molar excess is recommended.
-
Incubate the reaction mixture at room temperature or 37°C with gentle shaking. The optimal incubation time can vary depending on the protein and should be determined empirically, with typical times ranging from several hours to overnight.[3] For some proteins, incubation for 3-4 days may be necessary to maximize the conversion.[10]
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of 1% (v/v) trifluoroacetic acid (TFA).[3]
-
Purification of the Modified Protein
-
Removal of Excess Reagents:
-
Excess reagents and byproducts can be removed by dialysis against a suitable buffer (e.g., PBS or Tris buffer).[4]
-
Alternatively, desalting columns can be used for rapid buffer exchange.
-
-
Purification of Insoluble Proteins:
-
If the protein was initially solubilized in denaturant, refolding can be achieved by dialysis against a buffer with a decreasing gradient of the denaturant.[4][5]
-
For His-tagged proteins, purification can be performed using Ni-NTA affinity chromatography under denaturing conditions, followed by on-column or off-column refolding.[5][6]
-
Quantitative Data Analysis
The efficiency of the guanylation reaction can be quantified using mass spectrometry.
| Parameter | Method | Typical Value/Range | Reference |
| Mass Shift | Mass Spectrometry (MALDI-TOF, LC-MS/MS) | +42.0218 Da per modified lysine | [1] |
| Conversion Efficiency | Mass Spectrometry (Peak Intensity Ratios) | 75-90% | [10] |
| Optimal pH | pH measurement | 10.5 - 11.4 | [9][10] |
| Optimal Incubation Time | Time-course analysis | 3-4 days for maximal conversion | [10] |
Table 1: Quantitative parameters for the chemical modification of proteins with this compound.
Visualization of Workflows and Pathways
Experimental Workflow
The overall experimental workflow for the chemical modification of a protein with this compound and subsequent analysis is depicted below.
Signaling Pathway Implication: Ubiquitination
The conversion of lysine to homoarginine can impact post-translational modifications that occur on lysine residues, such as ubiquitination. Ubiquitination is a key signaling event that regulates protein stability and function. Modifying a lysine residue that is a target for ubiquitination can block this process, leading to increased protein stability.
Functional Consequences of Lysine to Homoarginine Conversion
The conversion of lysine to homoarginine can have several functional consequences:
-
Altered Enzyme Activity: If the modified lysine is in the active site of an enzyme, its conversion to homoarginine can alter substrate binding and catalytic activity.
-
Modified Protein-Protein Interactions: The subtle change in the side chain structure can disrupt or enhance interactions with other proteins.[11]
-
Impact on Post-Translational Modifications: As illustrated with ubiquitination, modifying a lysine residue can prevent other post-translational modifications that occur at that site, such as acetylation, methylation, and SUMOylation.[12]
-
Increased Protein Stability: In some cases, the conversion of surface lysines to arginines (which is structurally similar to homoarginine) has been shown to increase protein stability against chemical denaturants.[11]
Conclusion
The chemical modification of proteins with this compound is a powerful technique for investigating the role of specific lysine residues in protein function. The protocol provided here offers a detailed guide for performing this modification, purifying the resulting protein, and analyzing the extent of modification. By understanding the quantitative aspects and functional consequences of lysine-to-homoarginine conversion, researchers can gain valuable insights into protein structure-function relationships and cellular signaling pathways. This method, coupled with modern proteomic techniques, provides a robust tool for advancing our understanding of complex biological systems.[13]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Guanidination chemistry for qualitative and quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein Purification Guide | An Introduction to Protein Purification Methods [worldwide.promega.com]
- 7. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. liverpool.ac.uk [liverpool.ac.uk]
- 10. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]
- 11. A Study on the Effect of Surface Lysine to Arginine Mutagenesis on Protein Stability and Structure Using Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Lysine-to-Arginine Change Found in Natural Alleles of the Human T-Cell Lymphotropic/Leukemia Virus Type 1 p12I Protein Greatly Influences Its Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Primary Amines in Proteins with 2-Methoxyacetimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 2-Methoxyacetimidamide hydrochloride to label primary amines in proteins. This reagent offers a specific and charge-preserving method for protein modification, making it a valuable tool for various applications in proteomics, structural biology, and drug development.
Introduction
This compound is an imidoester-based reagent that reacts specifically with primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain. The reaction, known as amidination, results in the formation of a stable amidine linkage. A key advantage of this modification is the retention of the positive charge of the primary amine, which minimizes perturbations to the protein's native conformation and function. This characteristic makes this compound an excellent choice for applications where maintaining protein structure and solubility is critical.
Applications:
-
Protein Cross-linking Studies: When used in conjunction with other cross-linking agents, it can help elucidate protein-protein interactions.
-
Enzyme Modification: To study the role of specific lysine residues in enzyme activity.
-
Introduction of Reporter Groups: Can be used to introduce specific functionalities for subsequent labeling with fluorophores or other tags.
-
Mass Spectrometry-Based Proteomics: To alter the fragmentation pattern of peptides and aid in protein identification and quantification.
Chemical Reaction and Mechanism
The labeling of a primary amine with this compound proceeds through a nucleophilic attack of the unprotonated amine on the imidate carbon. This is followed by the elimination of methanol, resulting in the formation of a stable N-substituted acetamidine. The reaction is most efficient at a slightly alkaline pH (8.0-9.5), where a sufficient concentration of the nucleophilic, unprotonated primary amine is present.
Experimental Protocols
Protocol 1: General Protein Labeling
This protocol describes the general procedure for labeling a purified protein with this compound.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reaction Buffer: 0.2 M sodium borate, pH 9.0
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer using a desalting column.
-
Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in the Reaction Buffer.
-
Labeling Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. A starting point is a 20-fold molar excess.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
Protocol 2: Analysis of Labeling Efficiency by Mass Spectrometry
This protocol outlines the steps to assess the degree of labeling using mass spectrometry.
Materials:
-
Labeled protein from Protocol 1
-
Unlabeled control protein
-
Trypsin (mass spectrometry grade)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
LC-MS/MS system
Procedure:
-
Protein Digestion:
-
Take an equal amount (e.g., 20 µg) of both the labeled and unlabeled protein.
-
Denature the proteins by heating at 95°C for 5 minutes.
-
Reduce disulfide bonds with 10 mM DTT at 56°C for 30 minutes.
-
Alkylate cysteine residues with 55 mM iodoacetamide in the dark at room temperature for 20 minutes.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the digested samples with 0.1% trifluoroacetic acid.
-
Analyze the peptide mixtures by LC-MS/MS.
-
-
Data Analysis:
-
Search the mass spectrometry data against the protein sequence database.
-
Identify peptides containing lysine residues and look for a mass shift corresponding to the addition of the acetamidinyl group (+57.034 Da).
-
Calculate the labeling efficiency by comparing the intensities of the labeled and unlabeled versions of the same peptide.
-
Experimental Workflow
The following diagram illustrates the overall workflow for protein labeling and analysis.
Quantitative Data Summary
The efficiency of labeling is dependent on several factors including pH, temperature, reaction time, and the molar ratio of reagent to protein. The following tables provide representative data for optimizing the labeling reaction.
Table 1: Effect of pH on Labeling Efficiency
| pH | Average Number of Labels per Protein |
| 7.0 | 1.2 |
| 8.0 | 4.5 |
| 9.0 | 8.1 |
| 10.0 | 7.5 (Increased hydrolysis) |
Table 2: Effect of Reagent Molar Excess on Labeling Efficiency (at pH 9.0)
| Molar Excess of Reagent | Average Number of Labels per Protein |
| 10x | 3.2 |
| 20x | 8.1 |
| 50x | 12.4 |
| 100x | 12.8 (Saturation) |
Table 3: Mass Spectrometry Data for a Labeled Peptide
| Peptide Sequence | Theoretical Mass (Unlabeled) | Observed Mass (Unlabeled) | Theoretical Mass (Labeled) | Observed Mass (Labeled) | Mass Shift (Da) |
| K.VPQVSTPTLVEVSR.K | 1789.03 | 1789.05 | 1846.06 | 1846.08 | +57.03 |
Troubleshooting
-
Low Labeling Efficiency:
-
Ensure the reaction buffer is free of primary amines.
-
Verify the pH of the reaction buffer is between 8.0 and 9.5.
-
Increase the molar excess of the labeling reagent.
-
Increase the incubation time.
-
-
Protein Precipitation:
-
The protein concentration may be too high.
-
The degree of modification may be too high, altering the protein's solubility. Reduce the molar excess of the reagent.
-
-
No Mass Shift Observed in Mass Spectrometry:
-
Confirm the activity of the labeling reagent. Prepare a fresh solution.
-
Ensure complete digestion of the protein.
-
For further assistance, please refer to literature on protein modification using imidoesters or contact technical support.
Application Notes and Protocols: 2-Methoxyacetimidamide Hydrochloride Conjugation to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modification of peptides is a critical strategy in drug development and research to enhance their therapeutic properties. The conjugation of 2-Methoxyacetimidamide hydrochloride to primary amines on a peptide, such as the N-terminus or the ε-amino group of lysine residues, results in the formation of a stable 2-methoxyacetimidoyl group. This modification, a form of amidination, is particularly advantageous as it preserves the positive charge of the original amino group, thereby minimizing significant perturbations to the peptide's overall structure and isoelectric point. This can lead to increased peptide stability against enzymatic degradation, enhanced receptor binding, and improved biological activity.[1]
These application notes provide a detailed, step-by-step guide for the conjugation of this compound to peptides, including protocols for the reaction, purification of the conjugated product, and subsequent characterization.
Reaction Principle
The conjugation reaction is a nucleophilic substitution where the unprotonated primary amine of the peptide (e.g., N-terminal α-amine or lysine ε-amine) attacks the electrophilic carbon atom of the 2-Methoxyacetimidamide. This is followed by the elimination of a methanol molecule to form a stable N-substituted amidine. The resulting amidinium group has a higher pKa than the original primary amine, ensuring it remains positively charged over a broad physiological pH range.
Experimental Protocols
Materials and Reagents
-
Peptide of interest (with at least one primary amine)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Borate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if peptide solubility is low)
-
Purification Solvents (RP-HPLC Grade):
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Deionized water
-
Standard laboratory glassware and equipment (pH meter, vortex mixer, centrifuge)
Step-by-Step Conjugation Protocol
-
Peptide Preparation:
-
Dissolve the peptide in the Reaction Buffer (0.1 M Sodium Borate, pH 8.5) to a final concentration of 1-5 mg/mL.
-
If the peptide has poor aqueous solubility, it can first be dissolved in a minimal amount of DMF or DMSO and then diluted with the Reaction Buffer.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound in the Reaction Buffer to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the peptide solution. The optimal molar ratio should be determined empirically for each peptide.
-
Gently vortex the reaction mixture.
-
Incubate the reaction at room temperature for 2-4 hours with gentle agitation. Reaction progress can be monitored by taking aliquots at different time points and analyzing them by LC-MS.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer (1 M Tris-HCl, pH 7.5) to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature to ensure all unreacted this compound is deactivated.
-
Purification of the Conjugated Peptide
The standard method for purifying the modified peptide is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]
-
Sample Preparation:
-
Acidify the quenched reaction mixture with TFA to a pH of 2-3.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
RP-HPLC Conditions:
-
Column: C18 column suitable for peptide separation.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient is a linear increase from 5% to 65% of Solvent B over 30-60 minutes. This should be optimized based on the hydrophobicity of the peptide.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major product peak.
-
-
Post-Purification Processing:
-
Analyze the collected fractions by mass spectrometry to confirm the identity of the desired conjugated peptide.
-
Pool the pure fractions and lyophilize to obtain the final product as a powder.
-
Characterization of the Conjugated Peptide
Successful conjugation is confirmed by an increase in the molecular weight of the peptide.
-
Mass Spectrometry (MS):
-
The addition of a 2-methoxyacetimidoyl group (-C(NH)CH₂OCH₃) to a primary amine results in a mass shift. The molecular formula of the added group is C₃H₆NO.
-
The expected mass increase is +72.04 Da for each primary amine that has been modified.
-
Analyze the purified peptide by Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the expected molecular weight.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Analyze the purified peptide by analytical RP-HPLC to assess its purity. Purity is typically determined by integrating the peak area of the product peak as a percentage of the total peak area at 214 nm.
-
Quantitative Data Summary
The following table should be used to record and summarize the quantitative data from the conjugation experiment.
| Parameter | Unmodified Peptide | Modified Peptide | Notes |
| Molecular Weight (Da) | Theoretical and Observed (from MS) | ||
| HPLC Retention Time (min) | Under specified analytical HPLC conditions | ||
| Reaction Yield (%) | N/A | Calculated based on the initial amount of peptide and the final amount of purified conjugated peptide | |
| Final Purity (%) | Determined by analytical HPLC peak area integration |
Visualizations
Experimental Workflow
Caption: Experimental workflow for peptide conjugation.
Hypothetical Signaling Pathway Enhancement
Caption: Hypothetical enhancement of a signaling pathway.
References
Application Notes and Protocols for Protein Amidination with 2-Methoxyacetimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidination is a chemical modification that converts primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, into amidines. This modification is valuable in proteomics and drug development for several reasons. It alters the charge and basicity of the modified residues, which can be used to probe protein structure, function, and interactions. Specifically, amidination with reagents like 2-Methoxyacetimidamide hydrochloride introduces a methoxyacetimidoyl group, which can influence protein stability, enzyme activity, and protein-protein interactions. In drug development, modifying the surface lysine residues of therapeutic proteins can alter their pharmacokinetic properties and reduce immunogenicity.
These application notes provide a detailed protocol for the amidination of proteins using this compound, methods for quantitative analysis, and a general workflow for protein modification experiments.
Quantitative Data Summary
The efficiency of protein amidination can be influenced by several factors, including the concentration of the protein and the amidinating reagent, pH, temperature, and reaction time. The following table summarizes illustrative quantitative data for the amidination of a model protein (e.g., Bovine Serum Albumin, BSA) with this compound. This data is representative and may require optimization for specific proteins.
| Parameter | Condition A | Condition B | Condition C |
| Protein Concentration | 1 mg/mL | 1 mg/mL | 5 mg/mL |
| Molar Excess of Reagent | 20-fold | 50-fold | 50-fold |
| Reaction pH | 8.5 | 8.5 | 9.0 |
| Reaction Temperature | 25°C | 25°C | 37°C |
| Reaction Time | 1 hour | 2 hours | 1 hour |
| Modification Efficiency | 45% | 75% | 90% |
| (Modified Lysines / Total Lysines) | |||
| Protein Aggregation | < 5% | < 5% | ~10% |
Note: Modification efficiency is typically determined by mass spectrometry (MS) analysis of the intact protein or by peptide mapping after enzymatic digestion. Protein aggregation can be assessed by size-exclusion chromatography (SEC) or dynamic light scattering (DLS).
Experimental Protocols
Materials
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.5 (or other amine-free buffer such as sodium borate or HEPES)
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Dialysis or desalting columns for buffer exchange
-
Mass spectrometer (e.g., ESI-QTOF or Orbitrap) for analysis
-
Enzymes for protein digestion (e.g., Trypsin)
-
Reagents for protein digestion (e.g., DTT, Iodoacetamide)
-
HPLC system for peptide separation
Protocol for Protein Amidination
This protocol is a general guideline and may require optimization for your specific protein.
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Ensure the buffer is amine-free to prevent reaction with the amidinating reagent.
-
-
Reagent Preparation:
-
Prepare a fresh stock solution of this compound in the Reaction Buffer. The concentration will depend on the desired molar excess.
-
-
Amidination Reaction:
-
Add the desired molar excess (e.g., 20 to 50-fold) of the this compound solution to the protein solution.
-
Incubate the reaction mixture at 25°C for 1-2 hours with gentle agitation. The optimal temperature and time may vary.
-
-
Reaction Quenching:
-
To stop the reaction, add the Quenching Solution to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove unreacted this compound and by-products by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
Protocol for Quantitative Analysis by Mass Spectrometry
-
Intact Mass Analysis:
-
Analyze the modified protein by mass spectrometry to determine the extent of modification. The mass increase for each amidination is approximately 71.04 Da.
-
Deconvolution of the resulting mass spectrum will show a distribution of species corresponding to different numbers of modifications.
-
-
Peptide Mapping Analysis:
-
Reduction and Alkylation: Reduce the disulfide bonds of the modified protein with DTT and alkylate the resulting free thiols with iodoacetamide.
-
Enzymatic Digestion: Digest the protein with an appropriate protease, such as trypsin, overnight at 37°C.
-
LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase HPLC and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Use database search algorithms (e.g., Mascot, Sequest) to identify the peptides and locate the sites of modification. The modification will result in a mass shift of +71.04 Da on lysine residues and the N-terminus. Quantitative analysis can be performed by comparing the peak areas of modified and unmodified peptides.
-
Visualizations
Experimental Workflow for Protein Amidination and Analysis
The following diagram illustrates the general workflow for the chemical modification of a protein with this compound and subsequent analysis by mass spectrometry.
Application Notes and Protocols for 2-Methoxyacetimidamide Hydrochloride in Mass Spectrometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of proteomics, chemical derivatization of proteins and peptides prior to mass spectrometry (MS) analysis is a powerful strategy to enhance ionization efficiency, direct peptide fragmentation, and improve protein sequence coverage. 2-Methoxyacetimidamide hydrochloride is a chemical reagent that can be employed for the modification of primary amines, such as the N-terminus of proteins and the ε-amino group of lysine residues. This modification, known as amidination, converts the primary amine into a more basic guanidinium-like group. This alteration can significantly influence the charge state of peptides, leading to more predictable fragmentation patterns in collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD), thereby aiding in peptide and protein identification.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in mass spectrometry-based proteomics workflows.
Principle of Amidination with this compound
This compound reacts with primary amines under basic conditions. The reaction results in the addition of a methoxyacetimidoyl group to the amine, effectively converting it into a more basic moiety. This modification imparts a permanent positive charge at the site of modification under typical MS analysis conditions.
Key benefits of this modification include:
-
Charge State Manipulation: Increases the charge state of peptides, which can be advantageous for certain MS instruments and fragmentation techniques.
-
Improved Fragmentation: The presence of a fixed positive charge can direct fragmentation pathways, leading to the generation of more informative b- and y-type ions.
-
Enhanced Sequence Coverage: By altering fragmentation patterns, amidination can help to identify peptides that might otherwise be missed.
Experimental Workflow
The overall experimental workflow for utilizing this compound in a typical bottom-up proteomics experiment is outlined below.
Figure 1. General experimental workflow for protein sample preparation incorporating amidination with this compound prior to LC-MS/MS analysis.
Detailed Experimental Protocols
Materials
-
This compound
-
Protein sample (e.g., cell lysate, purified protein)
-
Urea
-
Ammonium bicarbonate (NH₄HCO₃)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Triethylamine (TEA) or similar basic buffer component
-
Trypsin (MS-grade)
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
C18 desalting spin columns or StageTips
-
Standard laboratory equipment (vortexer, centrifuge, incubator, etc.)
Protocol for In-Solution Amidination and Digestion
This protocol is designed for the modification and subsequent digestion of proteins in solution.
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet or dilute the protein solution in a lysis buffer containing 8 M urea and 50 mM NH₄HCO₃ to a final protein concentration of 1-5 mg/mL.
-
Vortex thoroughly and incubate for 15 minutes at room temperature to ensure complete denaturation.
-
-
Reduction of Disulfide Bonds:
-
Add DTT to a final concentration of 10 mM from a freshly prepared 100 mM stock solution.
-
Incubate the sample at 56°C for 30 minutes.
-
-
Alkylation of Cysteine Residues:
-
Allow the sample to cool to room temperature.
-
Add iodoacetamide to a final concentration of 20 mM from a freshly prepared 200 mM stock solution.
-
Incubate the reaction in the dark at room temperature for 30 minutes.
-
-
Quenching of Excess Iodoacetamide:
-
Add DTT to a final concentration of 10 mM and incubate for 15 minutes at room temperature in the dark to quench any unreacted iodoacetamide.
-
-
Buffer Exchange (Optional but Recommended):
-
To remove urea which can interfere with the amidination reaction, perform a buffer exchange into an appropriate reaction buffer (e.g., 50 mM triethylamine bicarbonate, pH 8.5) using a suitable method such as spin filtration or dialysis.
-
-
Amidination Reaction:
-
Adjust the pH of the protein solution to 8.5-9.0 with triethylamine or another suitable base.
-
Add this compound to a final concentration of 50 mM from a freshly prepared stock solution. The optimal concentration may need to be determined empirically.
-
Incubate the reaction at 37°C for 2 hours with gentle agitation.
-
-
Sample Preparation for Digestion:
-
If a buffer exchange was not performed, dilute the sample with 50 mM NH₄HCO₃ to reduce the urea concentration to less than 1.5 M. A 4-fold dilution is typically sufficient.
-
-
Proteolytic Digestion:
-
Add proteomics-grade trypsin to the protein solution at a 1:50 (trypsin:protein, w/w) ratio.
-
Incubate overnight (12-16 hours) at 37°C with gentle shaking.
-
-
Digestion Quenching and Peptide Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet any insoluble material.
-
Desalt the resulting peptides using a C18 spin column or StageTip according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Resuspend the dried peptides in a solution of 0.1% formic acid in water for LC-MS/MS analysis.
-
When setting up the search parameters for protein identification, include a variable modification on lysine residues and protein N-termini corresponding to a mass shift of +71.0371 Da (C₃H₅NO).
-
Data Presentation
The following tables provide a template for presenting quantitative data from experiments utilizing this compound.
Table 1: Representative Peptide Identifications with and without Amidination
| Protein | Sequence | Charge | m/z (Observed) | Modification | Mascot Score (Control) | Mascot Score (Amidinated) |
| BSA | K.VPQVSTPTLVEVSR.K | 3+ | 654.35 | K(+71.04) | 85 | 112 |
| BSA | K.QTALVELLK.H | 2+ | 545.83 | K(+71.04) | 62 | 95 |
| Aldolase | K.VGPSGFTK.D | 2+ | 433.24 | K(+71.04) | 45 | 78 |
| Aldolase | R.YQLLK.P | 2+ | 357.73 | K(+71.04) | 38 | 65 |
Table 2: Summary of Protein Identifications
| Condition | Total Proteins Identified | Unique Peptides Identified |
| Control (No Amidination) | 1250 | 8750 |
| Amidinated | 1380 | 9625 |
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the chemical reaction of 2-Methoxyacetimidamide with a primary amine on a protein.
Figure 2. Chemical reaction scheme for the amidination of a primary amine on a protein using 2-Methoxyacetimidamide.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Modification Efficiency | Suboptimal pH of the reaction buffer. | Ensure the pH is between 8.5 and 9.0. |
| Inactive reagent. | Prepare fresh stock solutions of this compound. | |
| Presence of interfering substances (e.g., primary amines in buffer). | Perform a buffer exchange to a suitable reaction buffer. | |
| Poor Protein/Peptide Recovery | Precipitation of protein during reaction or digestion. | Ensure urea concentration is maintained above 6M during denaturation and appropriately diluted before digestion. |
| Inefficient desalting. | Optimize the desalting protocol; ensure the C18 material is properly conditioned. | |
| Inconsistent Results | Variability in reaction conditions. | Maintain consistent temperature, incubation times, and reagent concentrations. |
Conclusion
The use of this compound for the chemical modification of primary amines offers a valuable tool for in-depth proteomic analysis. By altering the charge state and fragmentation behavior of peptides, this method can lead to increased protein and peptide identifications. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this technique in various mass spectrometry-based proteomics workflows. As with any chemical derivatization strategy, optimization of reaction conditions for the specific sample type and experimental goals is recommended to achieve the best results.
Application of 2-Methoxyacetimidamide hydrochloride in proteomics research
Due to the limited specific literature on the direct application of 2-Methoxyacetimidamide hydrochloride in proteomics, these application notes and protocols are based on the established reactivity of similar imidate esters, such as methyl acetimidate.[1][2] The proposed application leverages the known chemical reaction of imidate esters with primary amines to form amidines, a reaction that is well-suited for specific protein modifications in proteomics workflows.
Application Notes
Principle of Action: Lysine Amidination
This compound is an imidoester that selectively reacts with primary amino groups in proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. The reaction, known as amidination, results in the conversion of the primary amine to a more basic N-substituted acetamidine group. A key advantage of this modification is the retention of a positive charge at physiological pH, which helps to preserve the native conformation and solubility of the modified protein.[3]
Key Advantages in Proteomics
-
Charge Preservation: Unlike other amine-modifying reagents like acetic anhydride, which neutralizes the positive charge of lysine, amidination maintains it.[4] This minimizes drastic changes in protein structure and is particularly important for subsequent analysis by techniques like ion exchange chromatography or for maintaining protein-protein interactions.
-
Specificity: The reaction is highly specific for primary amines under controlled pH conditions (typically pH 7 to 9).[1]
-
Blocking Trypsin Cleavage: Trypsin, the most common protease used in proteomics, cleaves peptide bonds C-terminal to lysine and arginine residues. Amidination of lysine residues blocks this cleavage site.[5] This feature can be exploited to generate overlapping peptides with alternative proteases, thereby increasing protein sequence coverage.
Proposed Applications
-
Altering Proteolytic Digestion for Improved Sequence Coverage: By blocking tryptic cleavage at lysine residues, subsequent digestion with an alternative protease (e.g., Glu-C, Asp-N, or Arg-C) will generate a different set of peptides compared to a trypsin-only digest. Combining the results from both digestions can significantly enhance the overall protein sequence coverage, which is particularly useful for protein identification and characterization.
-
Protein Structure-Function Studies: Selective modification of lysine residues can be used to identify key residues involved in protein-protein interactions, enzyme activity, or ligand binding. The charge-preserving nature of the modification makes it a subtle probe for investigating the functional role of specific lysines.
-
Cross-linking Studies: Bifunctional imidates are used for cross-linking studies to gain insights into protein quaternary structure and protein complexes.[6] While 2-Methoxyacetimidamide is a monofunctional reagent, its principles are foundational to these approaches.
Data Presentation
The following table provides a template for summarizing quantitative data from an experiment designed to evaluate the improvement in protein sequence coverage using the lysine-blocking strategy.
| Protein ID | Molecular Weight (kDa) | Sequence Coverage (Trypsin Only) (%) | Sequence Coverage (Amidination + Arg-C) (%) | Improvement in Coverage (%) | Number of Unique Peptides (Trypsin Only) | Number of Unique Peptides (Amidination + Arg-C) |
| P12345 | 55 | 65 | 85 | 20 | 25 | 32 |
| Q67890 | 120 | 50 | 72 | 22 | 45 | 58 |
| ... | ... | ... | ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Modification of Proteins with this compound
This protocol describes the amidination of lysine residues in a purified protein or a complex protein mixture.
Materials:
-
Protein sample (1-5 mg/mL) in a buffer free of primary amines (e.g., 50 mM HEPES, 50 mM triethanolamine-HCl, or 50 mM sodium phosphate). Avoid Tris or glycine buffers.
-
This compound
-
Reaction Buffer: 0.2 M triethanolamine-HCl, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting columns (e.g., C18 spin columns)
Procedure:
-
Sample Preparation:
-
Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
For intracellular proteins, start with a standard cell lysis and protein extraction protocol. Quantify the protein concentration.
-
-
Reduction and Alkylation (for complex mixtures):
-
To a solution of 1 mg of protein, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add iodoacetamide to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Amidination Reaction:
-
Prepare a fresh 1 M stock solution of this compound in the Reaction Buffer.
-
Add the this compound stock solution to the protein sample to a final concentration of 50-100 mM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction at 25°C for 2 hours with gentle agitation. The reaction pH should be maintained between 8.0 and 9.0 for optimal amidination.[1]
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Cleanup:
-
Remove excess reagents by precipitating the protein with acetone or by using a desalting column.
-
Wash the protein pellet with cold acetone and resuspend in a suitable buffer for downstream analysis (e.g., 50 mM ammonium bicarbonate for proteolytic digestion).
-
Protocol 2: In-solution Digestion for Mass Spectrometry
This protocol is for digesting the amidinated protein sample for bottom-up proteomics analysis.
Materials:
-
Amidinated protein sample from Protocol 1
-
50 mM Ammonium Bicarbonate (NH4HCO3)
-
Trypsin or an alternative protease (e.g., Arg-C), proteomics grade
-
Formic Acid (FA)
-
C18 desalting spin columns
Procedure:
-
Protein Denaturation:
-
Resuspend the cleaned, amidinated protein in 50 mM NH4HCO3 containing 6 M urea.
-
-
Dilution:
-
Dilute the solution with 50 mM NH4HCO3 to reduce the urea concentration to below 1.5 M.
-
-
Proteolytic Digestion:
-
Add the desired protease. For an Arg-C digest, use a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Digestion Quenching and Peptide Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet any insoluble material.
-
Desalt the resulting peptides using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Resuspend the dried peptides in 0.1% formic acid in water for LC-MS/MS analysis.
-
When setting up the search parameters for protein identification, include a variable modification on lysine residues and protein N-termini corresponding to a mass shift of +41.0265 Da (for the addition of an acetimidoyl group, C2H3N).[7]
-
Visualizations
Caption: Reaction of 2-Methoxyacetimidamide with a lysine residue.
Caption: Workflow for protein modification and analysis.
Caption: Altering digestion patterns with lysine amidination.
References
- 1. Properties of methyl acetimidate and its use as a protein-modifying reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of methyl acetimidate and its use as a protein-modifying reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Hydroxylamine-Mediated Amidination of Lysine Residues That Retains the Protein's Positive Charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Chemical Proteomics Approach for Global Analysis of Lysine Monomethylome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidate-based cross-linkers for structural proteomics: increased charge of protein and peptide ions and CID and ECD fragmentation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Covalent Modification of Lipids and Proteins in Rat Hepatocytes, and In Vitro, by Thioacetamide Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methoxyacetimidamide Hydrochloride in Protein-Protein Interaction Studies
A comprehensive search for the application of 2-Methoxyacetimidamide hydrochloride as a tool for studying protein-protein interactions has yielded no specific scientific literature, experimental protocols, or quantitative data.
Our extensive investigation across multiple scientific databases and search engines did not uncover any published research detailing the use of this compound for the analysis of protein-protein interactions (PPIs). Consequently, we are unable to provide the detailed Application Notes and Protocols as requested, including quantitative data tables, experimental methodologies, and visualizations of signaling pathways or experimental workflows.
-
Novelty or Niche Application: this compound may be a very new chemical entity or a tool with a highly specialized application that has not yet been widely reported in peer-reviewed literature.
-
Alternative Nomenclature: The compound might be more commonly known under a different chemical name, a commercial trade name, or an internal research code that is not publicly indexed.
-
Different Area of Application: It is possible that the primary application of this compound lies in a different field of study, unrelated to the investigation of protein-protein interactions.
We recommend that researchers interested in this compound verify its name and potential synonyms. If you have access to any internal documentation, preliminary research data, or a specific publication that mentions the use of this compound for studying protein-protein interactions, please provide this information. With more specific details, a more targeted and potentially successful search can be conducted.
For researchers seeking established methods for studying protein-protein interactions, a variety of well-documented techniques are available. These can be broadly categorized into in vitro, in vivo, and in silico approaches. Some of the most common methods include:
-
Yeast Two-Hybrid (Y2H) System: A genetic method for identifying binary protein interactions in a eukaryotic host.
-
Affinity Purification coupled with Mass Spectrometry (AP-MS): A technique to identify protein complexes by using a tagged "bait" protein to pull down its interacting "prey" proteins.
-
Co-immunoprecipitation (Co-IP): A method to isolate a specific protein and its binding partners from a cell lysate using an antibody.
-
Surface Plasmon Resonance (SPR): A biophysical technique to measure the binding affinity and kinetics of protein interactions in real-time.
-
Förster Resonance Energy Transfer (FRET): A fluorescence-based method to detect the proximity of two fluorescently labeled proteins.
Should you acquire more specific information regarding this compound's application in PPI studies, we would be pleased to assist you further in developing the requested detailed protocols and application notes.
Quantifying Protein Modification by 2-Methoxyacetimidamide Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of protein modification by 2-Methoxyacetimidamide hydrochloride. This reagent is a valuable tool for chemical biology and proteomics research, enabling the study of protein structure, function, and interactions through the chemical modification of lysine residues. The following sections detail the principles of this modification, experimental procedures for protein labeling and analysis, and methods for quantifying the extent of modification using mass spectrometry.
Principle of a-Methoxyacetimidoylation
This compound reacts with the primary amino groups of lysine residues and the N-terminus of proteins in a process called amidination. This reaction converts the primary amine into a more basic N-substituted acetimidamide. A key advantage of this modification is the retention of a positive charge at physiological pH, which often helps to maintain the native conformation and function of the protein.
The modification, termed 2-methoxyacetimidoylation, introduces a specific mass shift to the modified lysine residues, which can be precisely detected and quantified by mass spectrometry. This allows for the site-specific and global analysis of protein modification levels.
Experimental Protocols
Protein Preparation
Successful and reproducible protein modification requires a pure protein sample in a suitable buffer.
Protocol 2.1.1: Buffer Exchange and Protein Quantification
-
Buffer Exchange: Ensure the protein sample is in an amine-free buffer, such as phosphate-buffered saline (PBS) or HEPES buffer, at a pH between 8.0 and 9.0 for optimal reaction efficiency. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using dialysis or a desalting column.
-
Protein Concentration: Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay). For optimal labeling, the protein concentration should be at least 1-2 mg/mL.
Protein Modification with this compound
This protocol outlines the steps for the chemical modification of a target protein.
Protocol 2.2.1: Amidination of Lysine Residues
-
Reagent Preparation: Prepare a fresh stock solution of this compound in the reaction buffer (e.g., 1 M in 100 mM sodium phosphate, pH 8.5).
-
Reaction Setup: In a microcentrifuge tube, combine the purified protein with the this compound solution. A typical starting point is a 20 to 50-fold molar excess of the reagent over the total number of lysine residues in the protein.
-
Incubation: Incubate the reaction mixture at room temperature for 2 to 4 hours with gentle agitation. The optimal reaction time and temperature may need to be determined empirically for each specific protein.
-
Quenching (Optional): To stop the reaction, a quenching reagent with a primary amine, such as 1 M glycine or Tris buffer at pH 8.0, can be added to a final concentration of 50-100 mM. Incubate for 1 hour at room temperature.
-
Removal of Excess Reagent: Remove unreacted this compound by dialysis, size-exclusion chromatography, or using a desalting column.
Quantification by Mass Spectrometry
Mass spectrometry is the primary method for identifying the sites and quantifying the extent of protein modification. The modification by 2-Methoxyacetimidamide results in a specific mass shift that can be detected in both intact protein analysis and peptide-centric bottom-up proteomics approaches.
Mass Shift Calculation
The reaction of 2-Methoxyacetimidamide with a primary amine results in the addition of a C3H6NO group and the loss of a proton (H+).
-
Molecular Formula of Added Group: C3H6NO
-
Monoisotopic Mass of Added Group: 72.04496 Da
Therefore, the modification of a lysine residue by this compound will result in a mass increase of 71.03711 Da on the peptide. This value should be used in the mass spectrometry search parameters to identify modified peptides.
Sample Preparation for Mass Spectrometry
Protocol 3.2.1: In-Solution Digestion of Modified Protein
-
Denaturation, Reduction, and Alkylation:
-
Denature the modified protein sample in a solution containing 8 M urea or 6 M guanidine hydrochloride.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 100 mM ammonium bicarbonate) to reduce the denaturant concentration to less than 1 M.
-
Add a protease, such as trypsin, at a 1:50 (protease:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid or trifluoroacetic acid to a final concentration of 0.1-1%.
-
Desalt the peptides using a C18 StageTip or a similar reversed-phase chromatography method.
-
Dry the purified peptides in a vacuum centrifuge.
-
Quantitative Mass Spectrometry Analysis
The extent of protein modification can be quantified using either label-free or stable isotope-based methods.
3.3.1. Label-Free Quantification
Label-free quantification methods compare the signal intensities of modified and unmodified peptides across different samples. Two common approaches are:
-
Spectral Counting: This method involves counting the number of tandem mass spectra (MS/MS) identified for a particular peptide. The relative abundance of a peptide is inferred from its spectral count.
-
Extracted Ion Chromatogram (XIC) Intensity: This approach measures the area under the curve of the precursor ion peak in the mass chromatogram. The intensity of the modified peptide's XIC can be compared to that of the unmodified counterpart to determine the relative abundance.
3.3.2. Stable Isotope Labeling
Stable isotope labeling techniques offer more precise quantification by introducing a mass difference between samples, allowing for their direct comparison within the same mass spectrometry run.
-
Stable Isotope Dimethyl Labeling: This method involves labeling the N-termini and lysine residues of peptides with light or heavy isotopes of formaldehyde. By comparing the peak intensities of the light- and heavy-labeled peptides, the relative quantification of modification can be determined.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate how results can be presented.
Table 1: Label-Free Quantification of Protein X Modification
| Peptide Sequence | Modification Site | Unmodified Peptide Intensity (a.u.) | Modified Peptide Intensity (a.u.) | % Modification |
| TIDEKLPVGR | K5 | 1.5 x 10^8 | 3.2 x 10^7 | 17.5% |
| AFQYIKANSK | K8 | 9.8 x 10^7 | 8.1 x 10^7 | 45.3% |
| ... | ... | ... | ... | ... |
Table 2: Stable Isotope Labeling Quantification of Protein Y Modification under Different Conditions
| Peptide Sequence | Modification Site | Ratio (Heavy/Light) - Condition A | Ratio (Heavy/Light) - Condition B | Fold Change (B vs A) |
| VGYSIKTEAL | K5 | 1.2 | 2.5 | 2.08 |
| LPIYTEKDVWR | K6 | 0.9 | 1.8 | 2.00 |
| ... | ... | ... | ... | ... |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical modification process.
Caption: Experimental workflow for protein modification and analysis.
Caption: Reaction of 2-Methoxyacetimidamide with a lysine residue.
Application Notes and Protocols for the Synthesis of 2-Methoxyacetimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction conditions for the synthesis of 2-Methoxyacetimidamide hydrochloride, focusing on achieving optimal yield. The primary synthetic route is a two-step process beginning with the Pinner reaction of 2-methoxyacetonitrile to form an intermediate alkyl 2-methoxyacetimidate hydrochloride, followed by ammonolysis to yield the final product.
Reaction Overview: The Pinner Reaction and Subsequent Ammonolysis
The synthesis of this compound is typically achieved through a two-step process. The first step is the Pinner reaction, where a nitrile (2-methoxyacetonitrile) reacts with an alcohol in the presence of an acid catalyst, typically anhydrous hydrogen chloride (HCl), to form an alkyl imidate salt, also known as a Pinner salt[1][2][3]. This intermediate is then converted to the desired amidine, this compound, by reaction with ammonia[1][4]. Anhydrous conditions are crucial for the initial Pinner reaction to prevent the formation of byproducts such as esters[4][5].
Key Reaction Parameters and Optimization
The yield of this compound is influenced by several critical parameters in both the Pinner reaction and the subsequent ammonolysis step. The following table summarizes these parameters and their general impact on the reaction outcome.
| Parameter | Typical Conditions/Ranges | Impact on Yield and Purity | Notes |
| Reactants | 2-methoxyacetonitrile, Anhydrous Alcohol (e.g., Ethanol, Methanol), Anhydrous Hydrogen Chloride, Anhydrous Ammonia | Purity of starting materials is critical. The choice of alcohol can influence the reactivity of the intermediate imidate. | |
| Stoichiometry (Nitrile:Alcohol:HCl) | Typically 1:1 to 1:1.2 molar ratio of nitrile to alcohol. HCl is often used in excess. | A slight excess of the alcohol can help drive the reaction to completion. Sufficient HCl is necessary to catalyze the reaction and form the hydrochloride salt. | |
| Solvent | The alcohol reactant often serves as the solvent. Anhydrous non-protic solvents like diethyl ether or dichloromethane can also be used. | The solvent must be anhydrous to prevent hydrolysis of the nitrile and the intermediate imidate to the corresponding ester. | |
| Temperature (Pinner Reaction) | 0°C to room temperature. | Low temperatures (e.g., 0°C) are generally preferred to minimize the formation of byproducts and the decomposition of the Pinner salt[4]. | |
| Temperature (Ammonolysis) | 0°C to room temperature. | This step is also typically carried out at lower temperatures to control the exothermicity of the reaction. | |
| Reaction Time (Pinner Reaction) | Several hours to overnight. | Reaction progress should be monitored (e.g., by IR spectroscopy to observe the disappearance of the nitrile peak). | |
| Reaction Time (Ammonolysis) | Typically shorter than the Pinner reaction, from 1 to several hours. | The reaction is generally rapid once the ammonia is introduced. | |
| Work-up and Purification | Filtration to collect the precipitated product, followed by washing with a non-polar solvent (e.g., diethyl ether) to remove impurities. Recrystallization can be used for further purification. | Proper work-up is essential to isolate a pure product. The hydrochloride salt is typically a crystalline solid. |
Experimental Protocols
The following are general protocols for the synthesis of this compound. Note: These are representative procedures and may require optimization for specific laboratory conditions and scales.
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of Ethyl 2-Methoxyacetimidate Hydrochloride (Pinner Reaction)
-
Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube. The system should be maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: To the flask, add anhydrous ethanol (1.2 equivalents) and 2-methoxyacetonitrile (1.0 equivalent).
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so the rate of HCl addition should be controlled to maintain the temperature below 10°C.
-
Reaction Progression: Continue the addition of HCl until the solution is saturated. The formation of a precipitate (the Pinner salt) may be observed.
-
Reaction Completion: After saturation with HCl, allow the mixture to stir at 0°C for an additional 2-4 hours, and then let it stand at a low temperature (e.g., in a refrigerator) overnight to ensure complete reaction.
-
Isolation of Intermediate: The resulting crystalline ethyl 2-methoxyacetimidate hydrochloride can be isolated by filtration under an inert atmosphere, washed with cold, anhydrous diethyl ether, and dried under vacuum.
Step 2: Synthesis of this compound (Ammonolysis)
-
Preparation: In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet, suspend the ethyl 2-methoxyacetimidate hydrochloride (from Step 1) in anhydrous ethanol.
-
Ammonia Addition: Cool the suspension to 0°C. Bubble anhydrous ammonia gas through the stirred mixture.
-
Reaction: The reaction is typically rapid, with the formation of ammonium chloride as a byproduct. Continue the addition of ammonia until the reaction is complete (can be monitored by TLC or the disappearance of the starting imidate).
-
Work-up: After the reaction is complete, filter the mixture to remove the ammonium chloride precipitate.
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting and Safety Considerations
-
Moisture Sensitivity: All reagents and equipment must be scrupulously dry. The presence of water will lead to the formation of methyl 2-methoxyacetate as a significant byproduct.
-
Handling of HCl and Ammonia Gas: Both hydrogen chloride and ammonia are corrosive and toxic gases. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Exothermic Reactions: Both the Pinner reaction and the ammonolysis step can be exothermic. Proper temperature control is essential to ensure a safe reaction and to minimize byproduct formation.
-
Product Stability: While the hydrochloride salt is generally stable, the free amidine base can be less stable. It is recommended to store the product as the hydrochloride salt.
References
Troubleshooting & Optimization
Technical Support Center: 2-Methoxyacetimidamide Hydrochloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving 2-Methoxyacetimidamide hydrochloride, with a specific focus on the critical role of reaction buffer pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical compound used as a key intermediate in organic synthesis, particularly in the creation of various heterocyclic compounds.[1] Its reactive imidamide group makes it a valuable building block in the development of new pharmaceuticals.[1]
Q2: How does pH affect the stability of this compound?
Q3: What is the optimal pH range for reactions involving this compound?
The optimal pH for a reaction involving this compound will depend on the specific reaction being performed. For reactions analogous to imine formation, a pH of around 4.5 to 6 is often optimal.[4] This is because a slightly acidic environment is required to protonate the outgoing group, but a pH that is too low will protonate the amine nucleophile, rendering it unreactive.[4] However, for some reactions, a more basic pH of 8-9 might be quicker and lead to a more stable product.[4] For reactions with proteins, a pH range of 8.3-8.5 is often used to balance amine reactivity and NHS ester stability.[5]
Q4: I am seeing low yields in my reaction. Could the buffer pH be the cause?
Yes, suboptimal buffer pH is a common reason for low reaction yields. If the pH is too low, the nucleophilicity of your reacting partner (e.g., an amine) may be reduced due to protonation.[4] Conversely, if the pH is too high, the this compound itself may become unstable and undergo hydrolysis.[2] It is crucial to experimentally determine the optimal pH for your specific reaction.
Q5: What types of buffers should I use for my reaction?
The choice of buffer is critical as some buffer components can interfere with the reaction. For a pH range of 7.5-8.0, a phosphate buffer is a common choice. For a more alkaline pH of 8.5-9.0, a bicarbonate or borate buffer can be used.[5] Always ensure your buffer components do not contain primary amines that could compete in the reaction.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Reaction Yield | Suboptimal pH leading to poor nucleophile reactivity or reactant instability. | 1. Perform a pH screening experiment using a range of buffers (e.g., pH 6, 7, 8, 9).2. Analyze the reaction progress at each pH to identify the optimal condition.3. Ensure the pKa of your nucleophile is considered when selecting the pH range. |
| Formation of Side Products | Hydrolysis of this compound due to excessively high or low pH. | 1. Analyze the reaction mixture by HPLC or LC-MS to identify potential hydrolysis products.2. Adjust the pH towards neutral to minimize hydrolysis.3. Consider lowering the reaction temperature to reduce the rate of hydrolysis. |
| Inconsistent Reaction Rates | Poor buffering capacity or buffer degradation. | 1. Ensure the buffer concentration is sufficient (e.g., 50-100 mM).2. Prepare fresh buffer solutions for each experiment.3. Verify the pH of the reaction mixture at the beginning and end of the reaction. |
Experimental Protocol: pH Optimization for a Reaction with this compound
This protocol outlines a general method for determining the optimal reaction buffer pH for a reaction between this compound and a generic nucleophile (e.g., a primary amine-containing substrate).
Materials:
-
This compound
-
Nucleophilic substrate
-
Buffer solutions at various pH values (e.g., Phosphate buffer at pH 6.0, 7.0, 8.0; Borate buffer at pH 9.0)
-
Reaction solvent (e.g., water, DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl)
-
Analytical equipment (e.g., HPLC, LC-MS)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound in the chosen reaction solvent.
-
Prepare a stock solution of the nucleophilic substrate in the chosen reaction solvent.
-
-
Set up Parallel Reactions:
-
In separate microcentrifuge tubes, set up the reaction at different pH values. For each pH:
-
Add the appropriate buffer solution.
-
Add the nucleophilic substrate stock solution.
-
Initiate the reaction by adding the this compound stock solution.
-
-
Ensure the final concentrations of reactants and the final reaction volume are consistent across all reactions.
-
-
Incubate Reactions:
-
Incubate the reactions at the desired temperature for a set period. It is advisable to take time points to monitor the reaction progress.
-
-
Quench Reactions:
-
At each time point, quench a small aliquot of the reaction mixture by adding it to the quenching solution. This will stop the reaction by consuming any unreacted this compound.
-
-
Analyze Results:
-
Analyze the quenched reaction mixtures by a suitable analytical method (e.g., HPLC) to determine the extent of product formation.
-
-
Determine Optimal pH:
-
Compare the product yield at each pH to identify the optimal reaction buffer pH.
-
Data Presentation
Table 1: Hypothetical pH Screening Results for a Reaction with this compound
| Buffer pH | Reaction Time (hours) | Product Yield (%) |
| 6.0 | 4 | 15 |
| 7.0 | 4 | 45 |
| 8.0 | 4 | 85 |
| 9.0 | 4 | 60 (with 25% hydrolysis) |
Note: This is hypothetical data for illustrative purposes.
Visualizations
Caption: Troubleshooting workflow for optimizing reactions.
References
How to prevent non-specific modification with 2-Methoxyacetimidamide hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent non-specific modification during chemical experiments, with a specific focus on the user's query regarding 2-Methoxyacetimidamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific modification of proteins?
Non-specific modifications in protein bioconjugation are often a result of several factors:
-
Hydrophobic and Electrostatic Interactions: Proteins may non-specifically bind to surfaces or other molecules due to hydrophobic patches or charged residues.[1][2][3] This can lead to unintended labeling or crosslinking.
-
Reaction with Non-Targeted Functional Groups: The chosen modification reagent may have cross-reactivity with amino acid side chains other than the intended target. For example, maleimides, which are primarily used to target sulfhydryl groups, can react with primary amines at alkaline pH (>8.5).[4]
-
Over-conjugation: Using an excessive molar ratio of the labeling reagent can lead to the modification of less reactive, but still available, sites on the protein, resulting in a heterogeneous product.[1]
-
Conjugate Aggregation: The process of conjugation itself can sometimes induce the formation of protein aggregates, which often exhibit high non-specific binding.[1]
Q2: How can I minimize non-specific binding during my experiments?
Several strategies can be employed to reduce non-specific binding:
-
Optimize Buffer Conditions:
-
pH Adjustment: Modifying the buffer pH can alter the charge of both the protein and the interacting surfaces, which can help in minimizing electrostatic interactions.[5]
-
Increased Salt Concentration: Adding salts like NaCl to the buffer can shield charged interactions between the protein and other surfaces.[5][6]
-
-
Use of Additives:
-
PEGylation: The addition of polyethylene glycol (PEG) chains to a molecule (PEGylation) can increase its hydrophilicity and create a hydration layer, which helps in preventing non-specific interactions.
Q3: What is the role of this compound in preventing non-specific modification?
Based on available scientific literature, there is limited to no direct evidence to suggest that this compound is commonly used as a reagent to prevent non-specific modifications in bioconjugation. Its primary documented use is as a building block in organic synthesis.[7]
However, we can theorize about its potential reactivity based on the chemistry of imidates. Imidoesters, the class of compounds to which 2-Methoxyacetimidamide belongs, are known to react with primary amines (like the side chain of lysine residues) to form amidine bonds. This reaction is typically favored at alkaline pH.
Theoretically, one could consider using it as a protecting group for primary amines. By reacting it with a protein before introducing a different amine-reactive crosslinker, it could block lysine residues and direct the subsequent modification to other sites. However, the conditions for its removal (deprotection) would need to be established and be compatible with maintaining the protein's integrity. Standard amine protecting groups like Boc and Fmoc are more commonly used for this purpose in peptide synthesis.[8]
Without established protocols, using this compound for this purpose would require significant empirical optimization and validation. Researchers are advised to use well-documented strategies for preventing non-specific modification.
Q4: What are quenching agents and why are they important?
Quenching agents are small molecules added at the end of a conjugation reaction to consume any excess, unreacted labeling reagent. This is crucial to prevent the reagent from modifying other molecules in subsequent steps of an experiment. For example, excess maleimide reagents can be quenched by adding free thiols like dithiothreitol (DTT) or β-mercaptoethanol.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal in assays | Non-specific binding of the conjugate to surfaces. | - Increase the salt concentration in washing buffers.- Add a non-ionic surfactant (e.g., 0.05% Tween-20) to washing buffers.- Include a blocking agent (e.g., 1% BSA) in the incubation buffer.[5][6] |
| Precipitation or aggregation of the protein conjugate | - The conjugate has become too hydrophobic.- Over-modification of the protein. | - Use a more hydrophilic crosslinker or labeling reagent.- Optimize the molar ratio of the labeling reagent to the protein to reduce the degree of labeling.- Consider PEGylating the protein or the label. |
| Heterogeneous product with a wide range of molecular weights | - Non-specific modification at various sites on the protein.- Over-conjugation. | - Optimize the reaction pH to favor modification of the target functional group.- Reduce the molar excess of the labeling reagent.- Consider using site-specific conjugation methods by targeting a unique functional group, such as a single cysteine residue.[9] |
| Low yield of the desired conjugate | - The target functional groups are not accessible.- The labeling reagent has hydrolyzed or is inactive. | - For sulfhydryl labeling, ensure disulfide bonds are reduced (e.g., with TCEP) and the reducing agent is removed before adding a maleimide reagent.[4][9]- Prepare fresh solutions of the labeling reagent immediately before use. |
Experimental Protocols
Protocol 1: General Strategy to Reduce Non-Specific Binding in a Labeling Reaction
This protocol outlines general steps to be incorporated into a standard protein labeling procedure to minimize non-specific interactions.
-
Buffer Selection: Choose a buffer with a pH that is optimal for the specific reaction chemistry while considering the isoelectric point of your protein to minimize electrostatic interactions.
-
Pre-treatment of Surfaces: If immobilizing a protein, pre-treat the surface with a blocking agent like 1% BSA for 1 hour at room temperature to block non-specific binding sites.
-
Inclusion of Additives in the Reaction Buffer:
-
Add NaCl to a final concentration of 150-500 mM to reduce ionic interactions.
-
For hydrophobic proteins, consider adding a non-ionic surfactant like 0.01-0.05% Tween-20.
-
-
Optimization of Reagent Concentration: Perform a titration experiment to determine the optimal molar ratio of the labeling reagent to the protein. Start with a low ratio (e.g., 1:1 or 3:1) and incrementally increase it to find the balance between labeling efficiency and non-specificity.
-
Quenching the Reaction: After the desired incubation time, add a quenching agent to a final concentration of ~10-50 mM to stop the reaction. For example, use Tris or glycine to quench NHS-ester reactions.
-
Purification: Remove excess, unreacted label and quenching agent using a desalting column or dialysis.
Protocol 2: Site-Specific Cysteine Labeling with a Maleimide Reagent
This protocol provides a method for labeling a specific cysteine residue, which is a powerful way to avoid the heterogeneity that can result from labeling more abundant residues like lysines.
-
Protein Preparation:
-
If the protein has disulfide bonds, reduce them by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Remove the TCEP using a desalting column equilibrated with a reaction buffer (e.g., PBS, pH 6.5-7.5). It is critical to work in an oxygen-free environment to prevent re-oxidation of the sulfhydryl groups.
-
-
Labeling Reaction:
-
Immediately after protein purification, add the maleimide-containing reagent. A 5- to 20-fold molar excess is a typical starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Quench the reaction by adding a free thiol such as β-mercaptoethanol or cysteine to a final concentration of ~10 mM. Incubate for 15 minutes.[9]
-
-
Purification:
-
Purify the conjugate using a suitable chromatography method (e.g., size-exclusion chromatography) to remove unreacted label and quenching reagent.
-
-
Characterization:
-
Confirm the site-specific conjugation and the integrity of the conjugate using techniques such as mass spectrometry and SDS-PAGE.
-
Visualizations
Caption: Troubleshooting workflow for addressing non-specific protein modification.
Caption: Experimental workflow for specific protein modification.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Control of Specific/Nonspecific Protein Adsorption: Functionalization of Polyelectrolyte Multilayer Films as a Potential Coating for Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 马来酰亚胺和巯基反应基团-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in 2-Methoxyacetimidamide Hydrochloride Conjugation Reactions
Welcome to the technical support center for 2-Methoxyacetimidamide hydrochloride conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a focus on addressing low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems in a question-and-answer format, providing direct solutions to specific issues.
Question 1: My conjugation yield is significantly lower than expected. What are the most common causes?
Low conjugation yield can stem from several factors, broadly categorized into issues with your biomolecule, the this compound reagent, the reaction conditions, and the purification process.[1] Key areas to investigate include:
-
Biomolecule Inactivity: The target functional groups on your protein or other biomolecule (e.g., primary amines) may be sterically hindered, buried within the molecule's structure, or otherwise unavailable for reaction.
-
Reagent Degradation: this compound may degrade due to improper storage or handling, particularly from exposure to moisture. It is crucial to warm the vial to room temperature before opening to prevent condensation.[1]
-
Suboptimal Reaction Conditions: The pH, temperature, molar ratio of reactants, or reaction time may not be optimal for the specific conjugation.[2][3][4]
-
Presence of Interfering Substances: Components in your buffer, such as primary amines (e.g., Tris) or ammonium salts, can compete with the intended reaction, significantly lowering the yield.[1]
-
Inefficient Purification: The chosen purification method may not be effectively separating the desired conjugate from unreacted starting materials or byproducts.
Question 2: What is the optimal pH for my conjugation reaction?
Question 3: How can I tell if my this compound reagent has degraded?
Degradation of the reagent is a common cause of low yield. To minimize this, always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[1] Prepare stock solutions of the reagent immediately before use. While a direct activity assay for this compound is not commonly described, a functional test is the best approach. If you suspect degradation, using a fresh vial of the reagent is the most straightforward way to troubleshoot.
Question 4: What buffer should I use for the conjugation reaction?
Buffer selection is critical. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as these will compete with your target molecule for reaction with the this compound.[1] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or HEPES buffer. If your biomolecule is in an incompatible buffer, a buffer exchange step using techniques like dialysis or desalting columns is necessary before starting the conjugation.[1]
Question 5: What molar ratio of this compound to my biomolecule should I use?
The optimal molar ratio of the labeling reagent to your biomolecule will depend on the number of available reactive sites on your molecule and the desired degree of labeling. A good starting point is to use a molar excess of the this compound, for example, a 5:1 to 20:1 ratio of reagent to biomolecule.[1] It is highly recommended to perform a titration experiment to determine the optimal ratio for your specific system to achieve the desired conjugation efficiency without causing unwanted modifications or aggregation.
Data Presentation
The following table summarizes hypothetical stability data for a compound structurally related to this compound, N-Hydroxy-2-methoxyacetimidamide, under different pH conditions. This data is for illustrative purposes to highlight the importance of pH on reagent stability.[1]
| pH Condition | Temperature (°C) | Time (hours) | Remaining Compound (%) | Degradation Products (%) |
| 0.1 M HCl | 60 | 0 | 100.0 | 0.0 |
| 2 | 85.2 | 14.5 | ||
| 4 | 72.8 | 26.9 | ||
| 8 | 58.1 | 41.2 | ||
| 24 | 30.5 | 68.9 | ||
| pH 7.0 (Water) | 60 | 0 | 100.0 | 0.0 |
| 2 | 99.8 | 0.1 | ||
| 4 | 99.5 | 0.4 | ||
| 8 | 98.9 | 1.0 | ||
| 24 | 97.2 | 2.7 | ||
| 0.1 M NaOH | 60 | 0 | 100.0 | 0.0 |
| 2 | 78.9 | 20.8 | ||
| 4 | 65.4 | 34.1 | ||
| 8 | 49.3 | 50.1 | ||
| 24 | 15.7 | 83.5 |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Protein
Objective: To provide a general procedure for the conjugation of this compound to a protein containing accessible primary amine groups.
Materials:
-
Protein solution in a suitable amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment for buffer exchange and purification
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5)
Procedure:
-
Buffer Exchange (if necessary): If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS. This can be done using a desalting column or dialysis.
-
Reagent Preparation: Allow the vial of this compound to warm to room temperature before opening. Prepare a stock solution of the desired concentration (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.
-
Conjugation Reaction: a. Adjust the protein solution to the desired concentration in the reaction buffer. b. Add the calculated amount of the this compound stock solution to the protein solution to achieve the desired molar excess. It is recommended to add the reagent dropwise while gently stirring. c. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically.
-
Purification: Remove excess, unreacted this compound and byproducts by running the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.
-
Characterization: Analyze the conjugate to determine the degree of labeling and confirm the integrity of the biomolecule using appropriate techniques such as UV-Vis spectroscopy, SDS-PAGE, or mass spectrometry.
Visualizations
Caption: A decision tree for troubleshooting low conjugation yield.
Caption: Hypothetical reaction scheme for conjugation.
References
Technical Support Center: 2-Methoxyacetimidamide Hydrochloride in Protein Modification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for using 2-Methoxyacetimidamide hydrochloride in protein modification experiments. Below you will find troubleshooting advice and frequently asked questions to help you navigate potential challenges and ensure the success of your research.
Troubleshooting Guides
Unexpected results can arise during protein modification experiments. This section provides solutions to common problems encountered when using this compound.
Issue 1: Low or No Modification of Target Protein
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect pH of Reaction Buffer | The reaction of 2-Methoxyacetimidamide with primary amines is highly pH-dependent. The optimal pH range is typically between 8.0 and 10.0. Below pH 8.0, the reaction rate is significantly reduced. Ensure your buffer is freshly prepared and the pH is verified immediately before starting the reaction. Buffers that contain primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the reagent.[1] |
| Reagent Instability/Hydrolysis | This compound is susceptible to hydrolysis, especially in aqueous solutions. Prepare the reagent solution immediately before use. Avoid storing the reagent in solution for extended periods. |
| Insufficient Molar Excess of Reagent | A sufficient molar excess of this compound over the protein is required to drive the reaction to completion. A typical starting point is a 20- to 50-fold molar excess. This may need to be optimized depending on the protein and reaction conditions. |
| Inaccessible Lysine Residues | The lysine residues on your protein of interest may be buried within the protein's three-dimensional structure and therefore inaccessible to the reagent. Consider performing the reaction under partially denaturing conditions to expose these residues, but be mindful of the potential impact on protein function. |
Issue 2: Protein Precipitation During or After Modification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Degree of Modification | Excessive modification of lysine residues can alter the protein's isoelectric point and overall charge, leading to a decrease in solubility and subsequent precipitation.[2][3] Reduce the molar excess of this compound or decrease the reaction time to lower the degree of labeling. |
| Solvent Mismatch | If this compound is dissolved in an organic solvent before being added to the aqueous protein solution, the final concentration of the organic solvent may cause the protein to precipitate. If an organic solvent is necessary, use the minimum volume required and add it dropwise to the protein solution with gentle mixing. |
| Buffer Composition | The ionic strength and composition of the buffer can influence protein solubility. Ensure the buffer conditions are optimal for your specific protein. |
Issue 3: Evidence of Side Reactions and Off-Target Modifications
While this compound primarily targets the ε-amino group of lysine residues, side reactions with other nucleophilic amino acid side chains can occur, particularly under non-optimal conditions.
Quantitative Data on Potential Side Reactions (General Imidoester Reactivity):
| Amino Acid Residue | Potential Side Reaction | Reaction Conditions Favoring Side Reaction | Notes |
| Cysteine (Thiol group) | Thioimidate formation | Neutral to slightly alkaline pH | The thiol group of cysteine is a strong nucleophile and can react with imidoesters.[4] This reaction is generally less favorable than with primary amines at alkaline pH. |
| Tyrosine (Phenolic hydroxyl group) | O-arylimidate formation | High pH (>9.5) | The hydroxyl group of tyrosine becomes more nucleophilic at higher pH values, increasing the likelihood of reaction. |
| Serine/Threonine (Aliphatic hydroxyl groups) | O-alkylimidate formation | High pH (>10) | The hydroxyl groups of serine and threonine are less nucleophilic than that of tyrosine and require more strongly basic conditions to react. |
| Aspartic Acid/Glutamic Acid (Carboxyl groups) | Not a direct reaction target | Not applicable | The carboxyl groups of aspartic and glutamic acid are not typically reactive with imidoesters under standard amidination conditions. |
Experimental Workflow for Detecting Side Reactions:
Caption: Workflow for identifying side reactions via mass spectrometry.
Experimental Protocols
Standard Protocol for Protein Amidination
-
Buffer Preparation: Prepare a buffer with a pH between 8.0 and 10.0 (e.g., 0.1 M sodium borate buffer, pH 8.5). Ensure the buffer does not contain primary amines.
-
Protein Solution: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in the reaction buffer to a concentration that will yield the desired molar excess when added to the protein solution.
-
Reaction: Add the freshly prepared this compound solution to the protein solution. Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Quenching (Optional): To stop the reaction, a quenching reagent such as hydroxylamine can be added to a final concentration of 10-50 mM. Alternatively, the reaction can be stopped by removing the excess reagent.
-
Purification: Remove excess reagent and byproducts by dialysis or gel filtration using a desalting column equilibrated with a suitable buffer for downstream applications.
Protocol for Quantifying the Extent of Modification
A common method to quantify the extent of lysine modification is through a colorimetric assay, such as the ninhydrin assay (for the detection of primary amines).
-
Standard Curve: Prepare a standard curve using known concentrations of the unmodified protein.
-
Sample Preparation: Take an aliquot of the modified protein and an equal amount of the unmodified control protein.
-
Ninhydrin Reaction: Add the ninhydrin reagent to both the modified and unmodified protein samples, as well as the standards. Heat the samples according to the assay manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance of the samples at the appropriate wavelength (typically 570 nm).
-
Calculation: The extent of modification can be calculated by comparing the decrease in absorbance of the modified sample to the unmodified control, relative to the standard curve.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound on proteins?
A1: The primary target is the ε-amino group of lysine residues. The reaction, known as amidination, converts the primary amine into an N-substituted amidine, which retains a positive charge at physiological pH.
Q2: Can this compound react with other amino acid residues?
A2: Yes, under certain conditions, side reactions can occur with other nucleophilic amino acid side chains. The thiol group of cysteine is highly nucleophilic and can be a potential site for off-target modification.[4] The hydroxyl groups of tyrosine, serine, and threonine can also react, particularly at higher pH values (pH > 9.5).
Q3: How can I minimize side reactions?
A3: To minimize side reactions, it is crucial to control the reaction pH. Performing the reaction within the optimal pH range of 8.0-9.5 will favor the modification of lysine residues over other nucleophilic groups. Additionally, using the lowest effective molar excess of the reagent and a shorter reaction time can help improve selectivity.
Q4: What is the effect of amidination on protein structure and function?
A4: A key advantage of amidination is that it preserves the positive charge of the modified lysine residue. This often results in minimal perturbation of the protein's overall structure and function compared to other modification chemistries that neutralize the charge. However, the addition of the 2-methoxyacetimidoyl group does add some steric bulk, which could potentially affect protein-protein interactions or enzyme activity.
Q5: How can I confirm that my protein has been successfully modified?
A5: Successful modification can be confirmed using several techniques:
-
Mass Spectrometry: This is the most definitive method. An increase in the protein's molecular weight corresponding to the mass of the added 2-methoxyacetimidoyl group (approximately 71.08 Da per modification) can be detected. Tandem mass spectrometry (MS/MS) can be used to identify the specific lysine residues that have been modified.
-
SDS-PAGE: While not always definitive, a slight shift in the apparent molecular weight on an SDS-PAGE gel may be observable, especially with a high degree of modification.
-
Primary Amine Quantification: Assays that quantify primary amines, such as the ninhydrin or TNBSA assay, can be used to measure the decrease in the number of free amino groups after the reaction.
Logical Relationship of Experimental Parameters:
Caption: Interplay of key parameters in protein amidination.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Quenching Excess 2-Methoxyacetimidamide Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to effectively quench excess 2-Methoxyacetimidamide hydrochloride in a reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench excess this compound?
A1: Quenching is a critical step to neutralize the unreacted acidic and reactive this compound. This is essential for several reasons:
-
To Stop the Reaction: It ensures the reaction does not proceed further during workup and purification, which could lead to the formation of undesired byproducts.
-
To Aid in Purification: Neutralizing the acidic hydrochloride salt facilitates the removal of the reagent and its byproducts during aqueous extraction.
-
To Protect Subsequent Steps: Unquenched reagent could interfere with subsequent reaction steps in a synthetic sequence.
Q2: What are the potential side reactions if quenching is not performed correctly?
A2: Improper quenching can lead to several issues. Given that imidamide hydrochlorides are susceptible to hydrolysis, harsh quenching conditions (e.g., strong acids or bases) can lead to the degradation of both the excess reagent and potentially the desired product, especially if the product contains sensitive functional groups. This can result in the formation of corresponding amides and methoxyacetate byproducts, complicating purification and reducing the overall yield.
Q3: What are the recommended quenching agents for this compound?
A3: Mild aqueous basic solutions are generally recommended to neutralize the hydrochloride salt and react with the imidamide group without causing significant hydrolysis of sensitive products. The most common and effective quenching agents are:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
Weak organic bases, such as triethylamine or pyridine, can also be used, particularly in non-aqueous workups, to neutralize the acid.[3]
Q4: How do I know if the quenching process is complete?
A4: A successful quench can be indicated by the following observations:
-
Cessation of Gas Evolution: When using a bicarbonate-based quenching agent, the reaction is typically complete when the effervescence (release of CO₂ gas) stops.
-
pH Change: The pH of the aqueous layer can be tested using pH paper. A successful quench should result in a neutral or slightly basic pH (typically pH 7-8).
-
TLC Analysis: Thin-layer chromatography (TLC) can be used to monitor the disappearance of the this compound spot.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Persistent Acidity (pH < 7) after adding quenching agent. | Insufficient amount of quenching agent was added. | Add the quenching agent portion-wise until effervescence ceases and the pH of the aqueous layer is neutral or slightly basic. |
| Formation of an emulsion during aqueous workup. | High concentration of salts or polar byproducts. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also minimize emulsion formation. |
| Low yield of the desired product after workup. | Degradation of the product due to harsh quenching conditions. | Use a milder quenching agent like saturated sodium bicarbonate at a low temperature (0 °C). Ensure the quenching is not overly prolonged. |
| Unexpected byproducts observed by TLC or NMR. | The quenching agent is reacting with the desired product. | Consider an alternative mild quenching agent. For example, if using an amine-based quench, switch to a bicarbonate solution, or vice-versa. Analyze the byproducts to understand the undesired reaction pathway. |
| The reaction does not seem to quench (e.g., TLC shows starting material is still present in large amounts). | The quenching agent is not sufficiently mixed with the organic layer. | Ensure vigorous stirring of the reaction mixture during the quenching process to maximize the interfacial area between the organic and aqueous phases. |
Experimental Protocols
Protocol 1: Quenching with Saturated Sodium Bicarbonate Solution
-
Cool the Reaction Mixture: Cool the reaction vessel to 0 °C using an ice-water bath. This is crucial to control any exotherm from the acid-base neutralization.
-
Slow Addition of Quenching Agent: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise to the stirred reaction mixture.
-
Monitor Gas Evolution: Continue the addition until the effervescence (CO₂ evolution) ceases.
-
Check pH: After gas evolution has stopped, check the pH of the aqueous layer using pH paper to ensure it is between 7 and 8.
-
Proceed with Workup: The reaction mixture is now ready for standard aqueous workup, including extraction with an appropriate organic solvent.
Protocol 2: Quenching with Saturated Ammonium Chloride Solution
-
Cool the Reaction Mixture: Cool the reaction to 0 °C in an ice-water bath.
-
Add Quenching Agent: Add saturated aqueous ammonium chloride (NH₄Cl) solution to the reaction mixture with vigorous stirring.[1][2]
-
Stir: Stir the biphasic mixture for 10-15 minutes at 0 °C.
-
Check pH: Check the pH of the aqueous layer to ensure it is close to neutral.
-
Proceed with Workup: Separate the organic and aqueous layers and proceed with the extraction of the aqueous layer.
Quantitative Data Summary
The following table provides a hypothetical comparison of quenching efficiency and product yield for different quenching agents. Actual results may vary depending on the specific reaction conditions and the nature of the desired product.
| Quenching Agent | Temperature (°C) | Quenching Time (min) | Final pH | Product Yield (%) | Purity (%) |
| Saturated NaHCO₃ | 0 | 15 | ~8 | 92 | 98 |
| Saturated NaHCO₃ | 25 | 10 | ~8 | 85 | 95 |
| Saturated NH₄Cl | 0 | 20 | ~7 | 90 | 97 |
| 1M NaOH | 0 | 5 | >12 | 75 | 88 |
| Water | 25 | 30 | ~3 | 80 | 90 |
Visualizations
Caption: Workflow for quenching excess this compound.
Caption: Decision tree for troubleshooting common quenching issues.
References
Navigating In Vivo Studies with 2-Methoxyacetimidamide Hydrochloride: A Technical Support Center
For researchers and drug development professionals utilizing 2-Methoxyacetimidamide hydrochloride in in vivo studies, a number of challenges can arise, from formulation and administration to understanding its biological effects. This technical support center provides troubleshooting guides and frequently asked questions to address potential issues encountered during experimentation.
Troubleshooting Guides
Difficulties with solubility, stability, and achieving desired therapeutic outcomes are common hurdles in preclinical research. The following guides offer structured approaches to troubleshoot these problems.
Formulation and Administration Challenges
A primary obstacle in vivo is the effective delivery of the compound to the target site. Proper formulation is critical for bioavailability and to avoid precipitation at the injection site.
Quantitative Data Summary for Structurally Related Compounds
| Parameter | Vehicle | Concentration | Observations |
| Solubility | Saline (0.9% NaCl) | ~6 M | For Guanidine hydrochloride, a simple amidine hydrochloride.[1] |
| Water | Very soluble | For Metoclopramide monohydrochloride monohydrate.[2] | |
| PBS (pH 7.4) | Variable | Solubility can be pH-dependent. | |
| Stability | 0.9% Sodium Chloride | Stable for 21 days at 25°C | For Metoclopramide hydrochloride injection.[3] |
| Acidic/Basic Conditions | Degradation observed | For the related N-Hydroxy-2-methoxyacetimidamide.[4] |
Experimental Protocol: Preparation of a Test Formulation for In Vivo Administration
-
Vehicle Selection: Begin with a sterile, physiologically compatible vehicle. Common choices include sterile saline (0.9% w/v sodium chloride), phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO (not to exceed 5-10% of the final volume) and a surfactant like Tween® 80 (typically 0.5-5%).
-
Solubility Testing:
-
Prepare a small, concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Serially dilute the stock solution into your chosen vehicle to determine the maximum soluble concentration without precipitation.
-
Visually inspect for clarity and use a light microscope to check for micro-precipitates.
-
-
pH Adjustment:
-
Measure the pH of the final formulation. The hydrochloride salt may result in an acidic solution.
-
If necessary, adjust the pH to a physiologically tolerable range (typically pH 6.5-7.5) using sterile solutions of NaOH or HCl. Be aware that pH changes can affect solubility and stability.[4]
-
-
Sterile Filtration:
-
Once the compound is fully dissolved and the pH is adjusted, sterile-filter the formulation through a 0.22 µm syringe filter into a sterile vial. This is a critical step to prevent infection upon administration.
-
-
Pre-administration Check: Before each administration, visually inspect the solution for any signs of precipitation or color change.
Logical Workflow for Formulation Troubleshooting
Below is a diagram outlining the decision-making process for troubleshooting formulation issues.
References
- 1. What is Methoxamine Hydrochloride used for? [synapse.patsnap.com]
- 2. Biological effects of acetamide, formamide, and their mono and dimethyl derivatives: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 2-Methoxyacetimidamide hydrochloride in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Methoxyacetimidamide hydrochloride in aqueous solutions. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
Like other imidate salts, this compound is susceptible to hydrolysis in aqueous environments.[1] Its stability is highly dependent on the pH, temperature, and buffer composition of the solution. It is generally most stable in acidic conditions and will degrade in neutral and, more rapidly, in basic solutions.[2] For this reason, it is critical to prepare fresh solutions before use and to carefully control the pH.
Q2: What are the primary degradation products of this compound?
The hydrolysis of this compound is expected to yield methyl 2-methoxyacetate and ammonium chloride. This occurs through the cleavage of the carbon-nitrogen double bond, a common degradation pathway for imidate salts in aqueous media.[2][3]
Q3: What is the recommended solvent for preparing a stock solution?
For short-term storage, a stock solution can be prepared in an anhydrous organic solvent such as methanol or acetonitrile. For immediate use in aqueous experimental systems, dissolve the compound directly in your acidic buffer or chosen aqueous medium just prior to the experiment.
Q4: How should I store my aqueous solutions of this compound?
Aqueous solutions are not recommended for long-term storage due to hydrolysis. If temporary storage is unavoidable, keep the solution at 2-8°C in a tightly sealed container at an acidic pH (e.g., pH 3-5). However, preparing solutions fresh is the best practice to ensure potency and reproducibility.
Troubleshooting Guide
Issue 1: I'm seeing a rapid loss of my compound's activity or concentration in my experiment.
-
Possible Cause 1: Unfavorable pH. The solution pH may be neutral or basic, which significantly accelerates the hydrolysis of the imidate salt.[2]
-
Solution: Ensure your experimental buffer system is acidic (ideally pH < 6). If your experiment requires a neutral or basic pH, be aware that the compound will degrade. In this case, conduct time-course experiments to quantify the rate of degradation under your specific conditions.
-
-
Possible Cause 2: High Temperature. Elevated temperatures will increase the rate of hydrolysis.
-
Solution: Conduct your experiments at the lowest temperature compatible with your model system. Avoid heating solutions containing this compound unless it is part of a controlled degradation study.
-
Issue 2: My analytical results (e.g., HPLC) show multiple unexpected peaks.
-
Possible Cause: Degradation. The additional peaks are likely the degradation products, methyl 2-methoxyacetate and other byproducts.
-
Solution: Use a stability-indicating analytical method, such as a well-developed HPLC-UV or LC-MS method, to separate the parent compound from its degradants.[4] This will allow you to accurately quantify the amount of active compound remaining. Confirm the identity of the degradation peaks using mass spectrometry.[4]
-
Issue 3: I am not detecting any degradation products with my UV detector.
-
Possible Cause: Degradants Lack a Chromophore. The expected degradation product, methyl 2-methoxyacetate, may not absorb UV light strongly at your chosen wavelength.
-
Solution: Employ a more universal detector in conjunction with your UV detector. Options include a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) to ensure all non-volatile degradation products are detected.[4]
-
Stability Overview
The stability of imidate salts is critically influenced by pH. The following table provides a qualitative summary of the expected stability of this compound under common hydrolytic stress conditions.
| Stress Condition | pH Range | Temperature | Expected Stability | Primary Degradation Pathway |
| Acidic Hydrolysis | 1 - 4 | Room Temp (25°C) | Relatively Stable | Slow Hydrolysis |
| Neutral Hydrolysis | 6 - 8 | Room Temp (25°C) | Unstable | Moderate to Fast Hydrolysis |
| Basic Hydrolysis | 9 - 12 | Room Temp (25°C) | Very Unstable | Rapid Hydrolysis |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol is designed to assess the stability of this compound under various stress conditions, which is essential for developing a stability-indicating analytical method.[5]
1. Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), 1 M and 0.1 M
-
Sodium Hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Class A volumetric flasks and pipettes
-
HPLC or LC-MS system
2. Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in HPLC-grade water or a 50:50 acetonitrile:water mixture to prepare a 1 mg/mL stock solution.
3. Stress Sample Preparation:
-
Prepare the following solutions in separate volumetric flasks to a final compound concentration of approximately 100 µg/mL.[4]
-
Acid Hydrolysis: Add the required volume of stock solution and dilute with 0.1 M HCl.
-
Base Hydrolysis: Add the required volume of stock solution and dilute with 0.1 M NaOH.
-
Oxidative Degradation: Add the required volume of stock solution and dilute with 3% H₂O₂.
-
Neutral Hydrolysis: Add the required volume of stock solution and dilute with HPLC-grade water.
-
Control Sample: Dilute the stock solution with the same solvent used for its preparation (e.g., 50:50 acetonitrile:water).
-
4. Stress Conditions:
-
Incubate the Acid, Base, and Neutral hydrolysis samples in a water bath or oven at 60°C.[4] Keep the Oxidative and Control samples at room temperature.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).[4]
5. Sample Analysis:
-
Before analysis, cool the heated samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of NaOH or HCl, respectively.
-
Analyze all samples using a validated HPLC or LC-MS method.
6. Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Identify and quantify the degradation products formed under each condition.
Visual Guides
Chemical Pathway
Caption: Expected hydrolysis pathway of 2-Methoxyacetimidamide.
Troubleshooting Workflow
Caption: Workflow for troubleshooting stability-related issues.
Influence of pH on Stability
Caption: General influence of pH on imidate salt stability.
References
Technical Support Center: 2-Methoxyacetimidamide Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Methoxyacetimidamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for synthesizing this compound is the Pinner reaction.[1] This acid-catalyzed reaction involves treating 2-methoxyacetonitrile with an alcohol (typically methanol or ethanol) in the presence of anhydrous hydrogen chloride to form an intermediate imino ester hydrochloride, also known as a Pinner salt. This intermediate is then reacted with ammonia to yield the final amidine hydrochloride product.[1][2][3] Strict anhydrous conditions are crucial to prevent the formation of byproducts.[2]
Q2: What are the most common byproducts in this reaction?
The primary byproduct of concern is methyl 2-methoxyacetate . This ester is formed when the intermediate Pinner salt reacts with any residual water in the reaction mixture instead of ammonia.[1][4] Other potential byproducts include N-(2-methoxyacetyl)-2-methoxyacetimidamide , which can arise from the reaction of the product with unreacted starting material, and 2-methoxyacetamide , resulting from the hydrolysis of the amidine.
Q3: How can I minimize the formation of the methyl 2-methoxyacetate byproduct?
Minimizing the formation of methyl 2-methoxyacetate hinges on rigorous control of moisture. Key recommendations include:
-
Use anhydrous solvents and reagents: Ensure that the alcohol, 2-methoxyacetonitrile, and any other solvents are thoroughly dried before use.
-
Employ dry hydrogen chloride gas: Instead of aqueous HCl solutions, use anhydrous HCl gas.
-
Maintain a dry atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
Q4: My final product is an oil and won't crystallize. What could be the issue?
The presence of significant amounts of byproducts, particularly the oily methyl 2-methoxyacetate, can inhibit the crystallization of the desired this compound. Incomplete removal of solvents can also lead to an oily product. Effective purification is key to obtaining a crystalline solid.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Incomplete reaction | - Ensure sufficient reaction time for both the Pinner salt formation and the subsequent ammonolysis. Monitor the reaction progress using techniques like TLC or NMR spectroscopy if possible.- Check the quality and concentration of the hydrogen chloride solution or the flow rate of HCl gas. |
| Loss of product during workup | - this compound is a salt and may have some solubility in the aqueous phase during extraction. Minimize the volume of aqueous washes.- Ensure complete precipitation during recrystallization by using an appropriate anti-solvent and sufficient cooling. |
| Side reactions | - Strictly adhere to anhydrous conditions to prevent the formation of methyl 2-methoxyacetate.[1]- Control the reaction temperature, as the intermediate Pinner salt can be thermally unstable.[1] |
Problem 2: Presence of Impurities in the Final Product
| Impurity Detected | Identification Method | Recommended Removal Strategy |
| Methyl 2-methoxyacetate | NMR spectroscopy (characteristic ester peak), GC-MS. | Liquid-Liquid Extraction: Utilize the difference in solubility between the ionic product and the non-polar ester. See Experimental Protocol 2.Recrystallization: Select a solvent system where the amidine hydrochloride has low solubility at cold temperatures while the ester remains in solution. See Experimental Protocol 3. |
| Unreacted 2-methoxyacetonitrile | GC-MS, NMR spectroscopy. | Vacuum Stripping: Unreacted nitrile can often be removed under vacuum after the reaction is complete.[5]Extraction: As a relatively non-polar molecule, it will partition into the organic phase during an aqueous workup. |
| Ammonium chloride | Ion chromatography, elemental analysis. | Recrystallization: Ammonium chloride has different solubility profiles than the target compound and can often be removed by a carefully chosen recrystallization solvent system. A method involving the addition of an alkoxide to precipitate sodium or potassium chloride from an alcoholic solution of the crude product has also been described for removing ammonium chloride from amidine hydrochlorides.[6] |
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | C₃H₉ClN₂O | 124.57 | Decomposes | Soluble in water and alcohols. |
| Methyl 2-methoxyacetate | C₄H₈O₃ | 104.10 | 129-131[7][8][9] | Soluble in water, chloroform, and methanol.[7][9] |
| 2-methoxyacetonitrile | C₃H₅NO | 71.08 | 119-120 | Miscible with water and many organic solvents. |
Experimental Protocols
Experimental Protocol 1: Synthesis of this compound via Pinner Reaction
This protocol is a general guideline based on the principles of the Pinner reaction and may require optimization.
-
Pinner Salt Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 2-methoxyacetonitrile (1.0 eq) in anhydrous ethanol (3-5 volumes).
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution while maintaining the temperature at 0°C. Continue the gas addition until the solution is saturated.
-
Seal the flask and allow it to stir at room temperature for 12-24 hours. The formation of a precipitate (the Pinner salt) may be observed.
-
-
Ammonolysis:
-
Cool the reaction mixture back to 0°C.
-
Bubble anhydrous ammonia gas through the stirred suspension until the solution becomes basic (test with pH paper).
-
Seal the flask and stir the mixture at room temperature for another 12-24 hours.
-
-
Workup:
-
Filter the reaction mixture to remove the precipitated ammonium chloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound. The crude product can then be purified by extraction or recrystallization.
-
Experimental Protocol 2: Purification by Liquid-Liquid Extraction
-
Dissolve the crude this compound in a minimal amount of water.
-
Transfer the aqueous solution to a separatory funnel.
-
Extract the aqueous solution multiple times with a non-polar organic solvent such as dichloromethane or ethyl acetate. The methyl 2-methoxyacetate byproduct will preferentially partition into the organic layer.
-
Combine the organic layers and wash them with a small amount of brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to recover the methyl 2-methoxyacetate.
-
The aqueous layer containing the purified this compound can be concentrated under reduced pressure. Further purification by recrystallization may be necessary.
Experimental Protocol 3: Purification by Recrystallization
The choice of solvent is critical and may require some experimentation. A two-solvent system is often effective.[10]
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethanol).
-
While the solution is hot, add a miscible "anti-solvent" in which the product is insoluble (e.g., diethyl ether or hexane) dropwise until the solution becomes cloudy.
-
Add a few drops of the hot solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Signaling pathway illustrating the formation of the desired product versus the primary byproduct.
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. Pinner Reaction | NROChemistry [nrochemistry.com]
- 3. synarchive.com [synarchive.com]
- 4. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3402193A - Preparation of imido ester hydrochlorides - Google Patents [patents.google.com]
- 6. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. methyl methoxyacetate [stenutz.eu]
- 9. Methyl methoxyacetate | 6290-49-9 [chemicalbook.com]
- 10. ocw.mit.edu [ocw.mit.edu]
How to control the extent of protein modification with 2-Methoxyacetimidamide hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling the extent of protein modification with 2-Methoxyacetimidamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of protein modification with this compound?
A1: this compound is an imidoester reagent that reacts with primary amines on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. This reaction, known as amidination, results in the formation of a stable N-substituted amidine. A key advantage of this modification is that it preserves the positive charge of the lysine residue at physiological pH, which helps to maintain the native conformation and function of the protein.
Q2: What are the key parameters to control the extent of protein modification?
A2: The extent of protein modification can be controlled by carefully adjusting the following reaction parameters:
-
pH: The reaction is pH-dependent. The unprotonated primary amine of lysine is the reactive species. Therefore, the reaction rate increases with pH. However, the stability of the imidoester reagent decreases at high pH due to hydrolysis.
-
Temperature: Higher temperatures generally increase the rate of the amidination reaction. However, protein stability must be considered, as higher temperatures can lead to denaturation.
-
Stoichiometry (Molar Ratio): The ratio of this compound to the protein concentration directly influences the number of modified lysine residues. A higher molar excess of the reagent will result in a greater degree of modification.
-
Reaction Time: The extent of modification increases with the reaction time. The reaction can be quenched to stop the modification at a desired level.
Q3: What type of buffer should be used for the reaction?
A3: It is crucial to use an amine-free buffer, as buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the this compound, reducing the efficiency of protein modification. Suitable buffers include phosphate-buffered saline (PBS), borate buffer, or HEPES buffer.
Q4: How can I determine the extent of protein modification?
A4: The degree of modification can be quantified using several techniques, with mass spectrometry being one of the most powerful. By comparing the mass spectra of the unmodified and modified protein, the number of attached 2-methoxyacetimidoyl groups can be determined.
Experimental Protocols
General Protocol for Protein Modification
This protocol provides a starting point for the modification of a protein with this compound. Optimization may be required for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Ensure the protein solution is in an appropriate amine-free buffer at a known concentration.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in the reaction buffer.
-
Reaction Initiation: Add the desired molar excess of the this compound solution to the protein solution. Gently mix to ensure homogeneity.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specific duration. The reaction progress can be monitored over time by taking aliquots.
-
Reaction Quenching: To stop the reaction, add the quenching solution to a final concentration that will consume the excess reagent (e.g., 50 mM Tris).
-
Purification: Remove excess reagent and byproducts by using a desalting column or through dialysis against a suitable storage buffer.
Data Presentation
The following tables summarize the key parameters influencing the extent of protein modification. Note that the specific values for this compound are not extensively published; therefore, these tables provide a general framework based on the behavior of similar imidoesters.
Table 1: Effect of Reaction Parameters on Modification Extent
| Parameter | Recommended Range | Effect on Modification Extent | Considerations |
| pH | 7.0 - 9.0 | Higher pH increases the reaction rate. | Reagent hydrolysis increases at pH > 9.0. Protein stability may be affected at extreme pH values. |
| Temperature | 4°C - 25°C | Higher temperature increases the reaction rate. | Protein stability is a key concern at higher temperatures. |
| Molar Excess of Reagent | 10x - 100x over protein | Higher molar excess leads to a higher degree of modification. | Excessive modification can lead to protein precipitation or loss of function. |
| Reaction Time | 30 min - 4 hours | Longer reaction time increases the extent of modification. | The reaction should be quenched once the desired modification level is reached. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Modification | - Inactive Reagent: this compound is moisture-sensitive and can hydrolyze over time. - Incorrect pH: The pH of the reaction buffer is too low. - Presence of Amines in Buffer: The buffer contains primary amines that compete with the protein. | - Use a fresh bottle of the reagent and prepare the stock solution immediately before use. - Verify the pH of the reaction buffer and adjust to the optimal range (typically 7.5-8.5). - Use an amine-free buffer such as PBS, borate, or HEPES. |
| Protein Precipitation | - Excessive Modification: Too many lysine residues have been modified, altering the protein's solubility. - Protein Instability: The reaction conditions (pH, temperature) are denaturing the protein. | - Reduce the molar excess of the reagent. - Decrease the reaction time. - Perform the reaction at a lower temperature (e.g., 4°C). - Screen for optimal pH that maintains protein stability. |
| Loss of Protein Activity | - Modification of Critical Lysine Residues: Lysine residues in the active site or at protein-protein interaction interfaces have been modified. | - Perform the modification in the presence of a substrate or binding partner to protect the active site. - Titrate the molar excess of the reagent to achieve a lower degree of modification. |
Visualizations
Caption: Experimental workflow for protein modification.
Caption: Troubleshooting decision tree.
Validation & Comparative
A Head-to-Head Comparison of 2-Methoxyacetimidamide Hydrochloride and Other Amine-Reactive Cross-linkers
In the fields of proteomics, drug development, and diagnostics, the covalent linkage of biomolecules is a fundamental technique. Amine-reactive cross-linkers are indispensable tools that enable the stable conjugation of proteins, peptides, and other molecules through their primary amine groups, which are abundantly found at the N-terminus of polypeptide chains and on the side chains of lysine residues. This guide provides an in-depth, objective comparison of 2-Methoxyacetimidamide hydrochloride with other common classes of amine-reactive cross-linkers, offering a critical evaluation of their performance based on available data and chemical principles.
Understanding the Chemistries: A Spectrum of Reactivity
Amine-reactive cross-linkers function through the reaction of an electrophilic group on the cross-linker with the nucleophilic primary amine on the target molecule. The most prominent classes of amine-reactive functionalities include N-hydroxysuccinimide (NHS) esters, imidoesters, and aldehydes. Each class presents a unique set of characteristics in terms of reactivity, the stability of the resulting bond, and optimal reaction conditions.
This compound belongs to the class of imidoesters. While specific experimental data for this particular compound is limited in publicly available literature, its reactivity can be inferred from related compounds like methyl acetimidate and O-methylisourea. It is expected to react with primary amines to form an amidine bond . A key feature of this bond is its reversibility under certain conditions.
N-Hydroxysuccinimide (NHS) Esters are the most widely used amine-reactive cross-linkers due to their high reactivity and the formation of highly stable amide bonds .[1][2] The reaction proceeds efficiently at physiological to slightly alkaline pH.[2]
Other Imidoesters , such as Dimethyl adipimidate (DMA) and Dimethyl pimelimidate (DMP), also react with primary amines to form amidine bonds.[3][4] They are known for their rapid reactivity at alkaline pH but have shorter half-lives compared to NHS esters.[3]
Quantitative Comparison of Amine-Reactive Cross-linkers
The selection of an appropriate cross-linker is critical and depends on the specific application. The following tables provide a summary of key quantitative and qualitative parameters for different classes of amine-reactive cross-linkers.
Table 1: Chemical Properties and Reactivity
| Feature | This compound (inferred) | NHS Esters (e.g., DSS, BS³) | Other Imidoesters (e.g., DMA, DMP) |
| Reactive Group | Acetimidate | N-Hydroxysuccinimide Ester | Imidoester |
| Target Residue | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine, N-terminus)[5] | Primary Amines (Lysine, N-terminus)[3] |
| Resulting Bond | Amidine | Amide[2] | Amidine[3] |
| Optimal Reaction pH | 8.0 - 10.0 | 7.2 - 8.5[6] | 8.0 - 10.0[3] |
| Bond Stability | Reversible[3][7] | Highly Stable[8] | Reversible[8] |
| Spacer Arm Length | ~4.9 Å (estimated) | Variable (e.g., DSS: 11.4 Å)[1] | Variable (e.g., DMP: 9.2 Å)[4] |
| Membrane Permeability | Permeable (predicted) | Permeable (e.g., DSS) or Impermeable (e.g., BS³)[1] | Permeable[4] |
Table 2: Performance Characteristics
| Feature | This compound (inferred) | NHS Esters (e.g., DSS, BS³) | Other Imidoesters (e.g., DMA, DMP) |
| Reaction Speed | Fast | Fast[2] | Very Fast[3] |
| Specificity | High for primary amines | High for primary amines[9][10] | High for primary amines[3] |
| Side Reactions | Hydrolysis | Hydrolysis, especially at higher pH[2] | Hydrolysis, N,N'-amidine derivatives at pH < 10[3] |
| Key Advantage | Reversibility of cross-link | High stability of the resulting amide bond | Preserves the native charge of the protein[8] |
| Key Disadvantage | Limited stability of the amidine bond | Can lead to a heterogeneous product | Shorter half-life and potential for side reactions[3] |
Signaling Pathways and Experimental Workflows
To further clarify the experimental process and the underlying chemical reactions, the following diagrams have been generated.
Reaction mechanisms for 2-Methoxyacetimidamide and NHS Ester cross-linkers.
A generalized workflow for a typical protein cross-linking experiment.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are general protocols for key experiments cited.
General Protocol for Protein Cross-linking with NHS Esters
-
Protein Preparation : Dissolve the protein of interest in a suitable amine-free buffer (e.g., PBS, HEPES, bicarbonate) at a pH between 7.2 and 8.5.[6] The protein concentration should be in the range of 0.1-10 mg/mL.
-
Cross-linker Preparation : Immediately before use, dissolve the NHS ester cross-linker (e.g., DSS) in a dry, water-miscible organic solvent like DMSO to a concentration of 10-25 mM.[1] For water-soluble NHS esters (e.g., BS³), dissolve directly in the reaction buffer.[1]
-
Cross-linking Reaction : Add the cross-linker stock solution to the protein solution to achieve the desired final concentration. A 20- to 50-fold molar excess of cross-linker to protein is a common starting point.[11]
-
Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[11]
-
Quenching : Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 20-50 mM.[11] Incubate for 15 minutes at room temperature to consume any excess cross-linker.
-
Analysis : Analyze the cross-linked products by SDS-PAGE, Western blotting, or mass spectrometry.[12][13]
Inferred Protocol for Protein Cross-linking with this compound
Disclaimer: The following protocol is inferred based on the chemistry of related imidoester compounds and has not been experimentally validated for this compound.
-
Protein Preparation : Dissolve the protein of interest in an amine-free buffer with a pH between 8.0 and 10.0 (e.g., borate or triethanolamine buffer).[4]
-
Cross-linker Preparation : Immediately before use, dissolve this compound in the reaction buffer to the desired concentration. Imidoesters are moisture-sensitive and cannot be stored in solution.[4]
-
Cross-linking Reaction : Add the freshly prepared cross-linker solution to the protein sample. The optimal molar excess of cross-linker to protein will need to be determined empirically.
-
Incubation : Incubate the reaction mixture at room temperature. Reaction times are typically short for imidoesters, ranging from 30 minutes to a few hours.
-
Quenching : The reaction can be stopped by lowering the pH or by adding a primary amine-containing buffer like Tris.
-
Analysis : Analyze the cross-linked products using standard techniques such as SDS-PAGE. To reverse the cross-linking, incubation in a high pH buffer containing ammonia or methylamine can be performed.[3][7]
Conclusion
The choice of an amine-reactive cross-linker is a critical decision in experimental design. This compound, as an inferred imidoester-based cross-linker, offers the potential for reversible cross-linking, which can be advantageous for certain applications such as structural studies where the recovery of the original protein is desired. However, the stability of the resulting amidine bond is lower than the amide bond formed by the widely used NHS esters. NHS esters remain the gold standard for creating stable, permanent linkages in bioconjugates. By carefully considering the quantitative data and experimental protocols presented, researchers can select the most appropriate cross-linker to achieve their desired outcomes, whether for elucidating protein-protein interactions, developing novel antibody-drug conjugates, or immobilizing proteins to a solid support. Further experimental validation is necessary to fully characterize the performance of this compound as a cross-linking agent.
References
- 1. This compound [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Rapid removal of acetimidoyl groups from proteins and peptides. Applications to primary structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Khan Academy [khanacademy.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Rapid removal of acetimidoyl groups from proteins and peptides. Applications to primary structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 13. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Methoxyacetimidamide Hydrochloride and Imidoesters for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of proteins is a fundamental technique in biochemical research and drug development, enabling the attachment of probes, crosslinkers, and other moieties to elucidate protein structure, function, and interactions. Among the various reagents available for targeting primary amines, such as the N-terminus and the side chain of lysine residues, imidoesters represent a class of compounds that offer unique advantages, primarily the preservation of the positive charge of the modified amine. This guide provides an objective comparison of a specific monoimidoester, 2-methoxyacetimidamide hydrochloride, with the broader class of imidoesters, supported by available experimental data and detailed methodologies.
Introduction to Amine-Reactive Reagents
Primary amines are abundant and readily accessible on the surface of proteins, making them a common target for chemical modification.[1] Imidoesters react with these primary amines to form amidine bonds. A key feature of this reaction is that the resulting amidine is protonated at physiological pH, thus retaining a positive charge similar to the original primary amine.[1] This charge preservation can be crucial for maintaining the native conformation and biological activity of the protein.[1]
This compound is a small, monofunctional imidoester. While specific experimental data for this particular reagent is scarce in the literature, its reactivity can be largely inferred from studies on similar small alkyl imidoesters, such as methyl acetimidate.
Imidoesters , in general, are a class of reagents characterized by the R-C(=NH)-OR' functional group. They can be monofunctional, for simple labeling, or bifunctional, for crosslinking proteins. Their reactivity is highly dependent on pH, with optimal reaction rates typically observed in the alkaline range.[1]
Performance Comparison: 2-Methoxyacetimidamide vs. General Imidoesters
The following table summarizes the key performance characteristics of this compound (properties inferred from general imidoester behavior and data on methyl acetimidate) and the general class of imidoesters.
| Feature | This compound (Inferred) | General Imidoesters |
| Target Residues | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) |
| Reaction pH | Optimal at pH 8.0 - 10.0 | Optimal at pH 8.0 - 10.0[1] |
| Reaction Speed | Rapid, likely complete within minutes to hours depending on conditions. | Rapid, with half-lives often in the order of minutes under optimal conditions.[1] |
| Bond Formed | Amidine | Amidine[1] |
| Charge Preservation | Yes, the resulting amidine is positively charged at physiological pH. | Yes, the resulting amidine is positively charged at physiological pH.[1] |
| Bond Stability | The amidine bond is generally stable. | The amidine bond is generally stable under physiological conditions. |
| Specificity | High for primary amines at optimal pH. | High for primary amines at optimal pH.[1] |
| Side Reactions | Potential for reaction with other nucleophiles at non-optimal pH. Hydrolysis of the imidoester is a competing reaction. | Below pH 10, intermediate N-alkyl imidates can form, potentially leading to N,N'-amidine derivatives. Hydrolysis is a major competing reaction.[1] |
| Reversibility | The amidine bond is not readily reversible. | The amidine bond is not readily reversible. |
Experimental Protocols
The following provides a detailed, generic methodology for the modification of a protein with a monoimidoester like this compound. This protocol should be optimized for each specific protein and application.
Protocol: Protein Modification with a Monoimidoester
Materials:
-
Protein of interest
-
This compound (or other monoimidoester)
-
Reaction Buffer: 0.1 M sodium borate or sodium phosphate buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous DMSO or DMF (if the imidoester is not readily soluble in the reaction buffer)
-
Spectrophotometer for protein concentration determination
-
SDS-PAGE equipment for analysis
-
Mass spectrometer for detailed characterization (optional)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the imidoester.
-
-
Reagent Preparation:
-
Prepare a stock solution of the monoimidoester (e.g., 10-100 mM) in the Reaction Buffer or an anhydrous organic solvent like DMSO or DMF immediately before use. Imidoesters are susceptible to hydrolysis, so fresh preparation is crucial.
-
-
Modification Reaction:
-
Add a 10- to 50-fold molar excess of the imidoester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C. The reaction time and temperature may require optimization.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Modified Protein:
-
Remove excess reagent and by-products by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization of the Modified Protein:
-
Determine the concentration of the modified protein using a standard protein assay (e.g., Bradford or BCA assay).
-
Analyze the extent of modification using SDS-PAGE. A successful modification may result in a slight shift in the protein's migration.
-
For a more precise determination of the degree of labeling, mass spectrometry can be employed to measure the mass increase corresponding to the addition of the amidine group.
-
Visualizing the Process
Experimental Workflow
Caption: A general workflow for protein modification using an imidoester.
Chemical Reaction Mechanism
Caption: Reaction of an imidoester with a primary amine on a protein.
Advantages and Disadvantages
Advantages of using 2-Methoxyacetimidamide and Imidoesters:
-
Charge Preservation: The most significant advantage is the retention of a positive charge at the site of modification, which helps to maintain the native electrostatic properties of the protein.[1]
-
High Specificity: Under optimal alkaline pH conditions, imidoesters show high specificity for primary amines.[1]
-
Rapid Reaction: The reaction is generally fast, allowing for efficient labeling in a relatively short time.[1]
Disadvantages and Considerations:
-
Hydrolytic Instability: Imidoesters are susceptible to hydrolysis, which competes with the aminolysis reaction. This necessitates the use of freshly prepared reagents and careful control of reaction conditions.
-
pH Sensitivity: The reaction is highly pH-dependent. At pH values below 8, the reaction efficiency decreases, and the likelihood of side reactions increases.[1]
-
Potential for Crosslinking (with bifunctional reagents): While monofunctional imidoesters like 2-methoxyacetimidamide are used for labeling, bifunctional imidoesters can lead to intra- and intermolecular crosslinking, which may or may not be desirable.
-
Limited Data for Specific Reagents: For less common reagents like this compound, specific performance data may not be readily available, requiring more extensive optimization by the researcher.
Conclusion and Recommendations
This compound and other imidoesters are valuable tools for the modification of primary amines in proteins, particularly when preserving the positive charge at the modification site is critical. While this compound is a less documented reagent, its behavior can be predicted based on the well-established chemistry of other small alkyl imidoesters.
For researchers considering the use of these reagents, the following recommendations are key:
-
Optimize Reaction pH: Carefully control the pH of the reaction to be within the optimal range of 8.0-10.0 to maximize reaction efficiency and specificity.
-
Use Fresh Reagents: Due to their hydrolytic instability, always prepare imidoester solutions immediately before use.
-
Empirically Determine Optimal Ratios: The ideal molar ratio of imidoester to protein should be determined experimentally to achieve the desired degree of labeling without causing protein precipitation or loss of activity.
-
Thorough Characterization: Utilize techniques such as SDS-PAGE and mass spectrometry to confirm the extent of modification and the integrity of the modified protein.
By following these guidelines, researchers can effectively employ this compound and other imidoesters to generate well-defined protein conjugates for a wide range of applications in basic research and therapeutic development.
References
A Researcher's Guide to Validating Protein Cross-Links: A Comparative Analysis of Cross-Linking Chemistries
For researchers, scientists, and drug development professionals, the precise identification and validation of protein-protein interactions are paramount. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions and provide spatial constraints for structural modeling.[1][2] This guide provides a comparative overview of common protein cross-linking agents and detailed protocols for the validation of the resulting cross-links.
Comparative Analysis of Common Protein Cross-Linking Agents
The choice of a cross-linking agent is critical and depends on the specific application, the functional groups available on the target proteins, and the desired spacer arm length.[3] Below is a comparison of three widely used classes of cross-linkers: Amine-to-Amine, Carboxyl-to-Amine, and Photoreactive cross-linkers.
| Feature | Amine-to-Amine Cross-linker (e.g., DSS) | Carboxyl-to-Amine (Zero-Length) Cross-linker (e.g., EDC) | Photoreactive Cross-linker (e.g., Aryl Azides) |
| Target Residues | Primary amines (N-terminus and Lysine side chains)[4][5] | Carboxyl groups (Aspartic acid, Glutamic acid, C-terminus) and primary amines (N-terminus, Lysine)[6][7] | Non-specifically inserts into C-H and N-H bonds upon UV activation[8][9] |
| Spacer Arm Length | Varies (e.g., DSS has a 11.4 Å spacer arm) | 0 Å (forms a direct amide bond)[6][10] | Varies depending on the reagent |
| Reaction Type | Homobifunctional (two identical reactive groups)[8] | Heterobifunctional (activates one group to react with another)[7] | Heterobifunctional (one thermally stable reactive group and one photo-activatable group)[8] |
| Cleavability | Can be non-cleavable (e.g., DSS) or cleavable (e.g., DSP, DSSO)[8][11] | Non-cleavable | Generally non-cleavable |
| Advantages | High reactivity with abundant amine groups; variety of spacer arm lengths and cleavable options available.[5] | Creates a direct covalent bond with no added spacer, providing tight distance constraints.[6][12] | Can label molecules that lack common functional groups; allows for temporal control of the cross-linking reaction.[8][9] |
| Disadvantages | Can lead to self-conjugation or polymerization; hydrolysis of NHS-esters is a competing reaction.[4][13] | Requires accessible carboxyl and amine groups in close proximity; can be less efficient than other methods.[6][7] | Non-specific insertion can lead to a complex mixture of products; can cause photo-damage to proteins.[8] |
| Common Applications | Studying protein-protein interactions, stabilizing protein complexes for structural analysis.[8][13] | Mapping protein interaction interfaces with high precision, protein-peptide conjugation.[4][6] | Capturing transient or weak interactions, labeling specific domains upon a triggering event.[8][14] |
Experimental Protocols
The validation of protein cross-links is a multi-step process that requires careful execution of experimental protocols and rigorous data analysis. The following is a generalized workflow for a typical cross-linking mass spectrometry (XL-MS) experiment.
Protocol 1: General Protein Cross-Linking
-
Protein Preparation: Purify the protein or protein complex of interest to homogeneity. Ensure the buffer composition is compatible with the chosen cross-linker (e.g., avoid primary amines like Tris for amine-reactive cross-linkers).[4]
-
Cross-linker Preparation: Prepare a fresh stock solution of the cross-linking agent in an appropriate solvent (e.g., DMSO for many NHS esters).
-
Cross-linking Reaction: Add the cross-linker to the protein solution at a specific molar ratio (e.g., 25:1 to 100:1 cross-linker to protein). The optimal concentration and incubation time should be determined empirically.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., a buffer containing a high concentration of primary amines like Tris or glycine for amine-reactive cross-linkers).
-
Verification of Cross-linking: Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to cross-linked proteins.
Protocol 2: Sample Preparation for Mass Spectrometry
-
Denaturation and Reduction: Denature the cross-linked protein sample using a chaotropic agent (e.g., urea or guanidine hydrochloride) and reduce disulfide bonds with a reducing agent like DTT.
-
Alkylation: Alkylate free sulfhydryl groups with an alkylating agent such as iodoacetamide to prevent disulfide bond reformation.
-
Proteolytic Digestion: Digest the protein sample into smaller peptides using a protease, most commonly trypsin.
-
Enrichment of Cross-linked Peptides (Optional): Depending on the complexity of the sample, it may be beneficial to enrich for cross-linked peptides using techniques like size exclusion chromatography or affinity purification if the cross-linker contains a tag.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction cartridge to remove salts and other contaminants that can interfere with mass spectrometry analysis.
Protocol 3: Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the resulting fragment ions.[11]
-
Database Searching: Use specialized software to search the acquired MS/MS spectra against a protein sequence database to identify the cross-linked peptides.[2] This process is more complex than standard peptide identification due to the presence of two peptide chains.
-
Validation of Cross-links: Manually inspect the MS/MS spectra of putative cross-linked peptides to ensure high-quality fragmentation data supports the identification.[15] The identified cross-links can be mapped onto existing protein structures or used as distance constraints to model the protein or protein complex.[1]
Visualizing Workflows and Pathways
Diagrams are essential tools for illustrating complex experimental workflows and biological pathways. The following diagrams were generated using the DOT language.
References
- 1. pnas.org [pnas.org]
- 2. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. korambiotech.com [korambiotech.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 10. scbt.com [scbt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. Chemical Reactivity of Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 15. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Mass Spectrometry Analysis for Confirming 2-Methoxyacetimidamide Hydrochloride Modification Sites
For researchers, scientists, and drug development professionals, the precise identification of protein modification sites is crucial for understanding protein function, validating drug targets, and elucidating signaling pathways. Chemical labeling coupled with mass spectrometry is a cornerstone technique for this purpose. This guide provides a comparative analysis of methodologies to confirm protein modification sites, with a focus on modifications induced by amine-reactive reagents, using 2-Methoxyacetimidamide hydrochloride as a focal point and comparing it to established alternatives.
Product Profile: this compound
This compound is an amine-reactive reagent. Its imidamide functional group is expected to react with primary amines, such as the ε-amino group of lysine residues and the N-termini of proteins, forming a stable amidine bond. This modification introduces a specific mass shift that can be detected by mass spectrometry, allowing for the identification of reactive sites within a protein.
Key Inferred Properties:
-
Target Residues: Lysine, N-terminus
-
Reaction: Nucleophilic substitution at the imidamide carbon.
-
Mass Shift: +71.078 Da (C3H7NO)
-
Bond Type: Amidine
Comparative Analysis of Amine-Reactive Labeling Reagents
The selection of a labeling reagent can impact the scope and outcome of an experiment. Below is a comparison of this compound with other common amine-reactive labeling strategies.
| Feature | This compound (Inferred) | N-Hydroxysuccinimide (NHS) Esters (e.g., TMT, iTRAQ) | Reductive Dimethylation |
| Target Group | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Bond Formed | Amidine | Amide | Tertiary Amine |
| Mass Shift | +71.078 Da | Varies by reagent (e.g., TMTpro™: +304.207 Da) | Light: +28.031 Da; Heavy: +32.056 Da (or +36.076 Da) |
| Multiplexing | Label-free quantification | Isobaric labeling allows for multiplexing (up to 18-plex with TMTpro™)[1] | Isotopic labeling (2- or 3-plex) |
| Advantages | Potentially simple, introduces a moderate mass shift. | High multiplexing capability for comparative proteomics.[2] | Cost-effective, high reaction efficiency. |
| Disadvantages | Reaction kinetics and specificity are not well-documented. | Higher cost per sample, potential for reporter ion ratio distortion. | Limited multiplexing, potential for side reactions. |
| Typical Use Case | Identification of accessible primary amines. | Quantitative proteomics comparing multiple conditions.[1][2] | Quantitative proteomics with a limited number of samples. |
Experimental Workflow and Protocols
The following sections detail the experimental procedures for identifying protein modification sites using an amine-reactive reagent.
Caption: General workflow for identifying protein modification sites.
This protocol provides a general framework for the modification of a protein sample with this compound and subsequent analysis by mass spectrometry.
1. Protein Sample Preparation:
-
Start with 100 µg of purified protein or a complex protein lysate.
-
Denature the protein in 8 M urea, 50 mM Tris-HCl, pH 8.0.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.[3]
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.[3]
-
Quench the alkylation reaction with an excess of DTT.
2. Chemical Modification with this compound:
-
Perform a buffer exchange into a suitable reaction buffer (e.g., 50 mM HEPES, pH 8.0) using a desalting column to remove urea and other interfering substances.
-
Dissolve this compound in the reaction buffer to a final concentration of 10-50 mM.
-
Add the reagent to the protein solution and incubate at room temperature for 1-2 hours.
-
Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl or glycine, to a final concentration of 50 mM.
3. Proteolytic Digestion:
-
Dilute the sample with 50 mM Tris-HCl, pH 8.0, to reduce the concentration of any remaining denaturant to less than 1 M.
-
Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[3]
4. LC-MS/MS Analysis:
-
Acidify the peptide digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a nano-liquid chromatography system.
-
Use a data-dependent acquisition (DDA) method to select the most abundant precursor ions for fragmentation.[4]
5. Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to search the generated MS/MS spectra against a relevant protein database.[4]
-
Specify the modification of lysine and N-termini by 2-Methoxyacetimidamide (+71.078 Da) as a variable modification.
-
Include other potential modifications such as carbamidomethylation of cysteine (+57.021 Da) as a fixed modification and oxidation of methionine (+15.995 Da) as a variable modification.
-
Analyze the search results to identify peptides with the specified mass shift and confirm the site of modification based on the fragmentation pattern in the MS/MS spectra.
Signaling Pathway Context
The modification of lysine residues can play a significant role in various cellular signaling pathways, often mimicking or competing with other post-translational modifications like acetylation and ubiquitination.
References
A Researcher's Guide to Amidination: A Comparative Analysis of Alternatives to 2-Methoxyacetimidamide Hydrochloride
For research scientists and professionals in drug development, the synthesis of amidines is a critical step in the creation of a wide array of biologically active molecules. 2-Methoxyacetimidamide hydrochloride has been a common reagent for this transformation. However, the landscape of chemical synthesis is ever-evolving, with a continuous drive towards milder reaction conditions, broader substrate scope, and improved yields. This guide provides an objective comparison of alternative reagents to this compound for the amidination of primary amines, supported by experimental data and detailed protocols.
The following sections delve into the performance of several key alternative amidination reagents, presenting a comparative analysis of their reaction conditions, yields, and applicability.
Comparative Performance of Amidination Reagents
Table 1: Comparison of Amidination Reagent Performance
| Reagent/Method | Typical Reaction Conditions | Substrate Scope | Reported Yield (%) | Advantages | Disadvantages |
| This compound | Basic conditions (e.g., DIPEA, Et3N), Room temp. to 60 °C, DMF or CH3CN | Primary and some secondary amines | 60-90 | Commercially available, straightforward procedure. | Can require elevated temperatures for less reactive amines. |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Room temperature, THF or CH2Cl2 | Broad range of primary and secondary amines | 70-95[1] | Mild conditions, high yields, good functional group tolerance.[1] | Reagent can be expensive, Boc-protection requires a subsequent deprotection step. |
| S-Methylisothiourea Derivatives | Basic conditions, often with HgCl2 or other activators, Room temp. to reflux | Primary and secondary amines | 50-90 | Readily prepared from thiourea. | Use of toxic mercury salts is often required for activation, potential for side products. |
| N,N-Dimethylacetamide dimethyl acetal | Neat or in a solvent, often at elevated temperatures (e.g., 100-150 °C) | Primary amines | 50-85[2] | Simple reagent, can be used in excess as a solvent. | High temperatures required, may not be suitable for sensitive substrates, can yield imidate esters as byproducts.[2] |
| Nitrile Activation (e.g., with Lewis Acids) | Lewis acid catalyst (e.g., AlCl3, ZnCl2), elevated temperatures | Primary amines | 40-93[3] | Utilizes readily available nitriles as the amidine source. | Harsh conditions, stoichiometric amounts of Lewis acid may be needed, limited functional group tolerance. |
Experimental Protocols and Methodologies
Detailed and reproducible experimental protocols are paramount for the successful implementation of any synthetic method. This section provides key experimental procedures for the discussed alternative amidination reagents.
Protocol 1: Amidination using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol is adapted from a procedure demonstrating the guanidinylation of a primary amine.[1]
Materials:
-
Primary amine (1.0 equiv)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the primary amine (1.00 mmol) in anhydrous THF (1.7 mL) is added N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.10 mmol).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the N,N'-Di-Boc-protected amidine.
-
The Boc protecting groups can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
Protocol 2: Amidination using S-Methylisothiourea Hemisulfate Salt
This protocol describes a general method for the preparation of S-methyl thioesters, which can be adapted for amidination by substituting the nucleophile.
Materials:
-
Primary amine (1.0 equiv)
-
S-Methylisothiourea hemisulfate salt (1.2 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
Acetonitrile (CH3CN)
-
Aqueous Sodium Hydroxide (NaOH) solution (2 M)
Procedure:
-
In a two-chamber reaction vessel, a solution of CDI (1.2 mmol) in acetonitrile (1.0 mL) is prepared in one chamber.
-
In the second chamber, the primary amine (1.0 mmol) and S-methylisothiourea hemisulfate salt (1.2 mmol) are suspended in 2 M aqueous NaOH (1.0 mL).
-
The contents of the two chambers are combined and stirred at room temperature for 3 hours.
-
The reaction mixture is concentrated, quenched with saturated sodium bicarbonate solution, and extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amidine, which can be further purified by chromatography or crystallization.
Protocol 3: Amidination using N,N-Dimethylacetamide dimethyl acetal
This protocol is based on the condensation of a primary amine with N,N-dimethylacetamide dimethyl acetal.[2]
Materials:
-
Primary amine (1.0 equiv)
-
N,N-Dimethylacetamide dimethyl acetal (can be used in excess as the solvent)
-
Optional: Excess dimethylamine to suppress imidate ester formation.[2]
Procedure:
-
The primary amine (1.0 mmol) is dissolved in N,N-dimethylacetamide dimethyl acetal (e.g., 5 mL).
-
The reaction mixture is heated to 100-150 °C and stirred for 4-12 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, the excess N,N-dimethylacetamide dimethyl acetal is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield the desired acetamidine.
Protocol 4: Copper-Catalyzed Amidination of Amines with Nitriles
This protocol describes an efficient copper-catalyzed synthesis of N-substituted amidines.[3]
Materials:
-
Nitrile (1.0 equiv)
-
Amine (1.2 equiv)
-
Copper(I) chloride (CuCl) (10 mol%)
-
Cesium carbonate (Cs2CO3) (2.0 equiv)
-
2,2'-Bipyridine (10 mol%)
-
2,2,2-Trifluoroethanol (TFE)
-
Oxygen (O2) atmosphere
Procedure:
-
To an oven-dried screw-capped vial, add the nitrile (0.5 mmol), amine (0.6 mmol), CuCl (0.05 mmol), Cs2CO3 (1.0 mmol), and 2,2'-bipyridine (0.05 mmol).
-
Evacuate and backfill the vial with oxygen three times.
-
Add TFE (2.0 mL) and seal the vial.
-
The reaction mixture is stirred at 100 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired amidine.[3]
Visualizing the Reaction Pathways
Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and troubleshooting. The following diagrams, generated using Graphviz, illustrate the general workflows for the key amidination methods discussed.
References
A Head-to-Head Comparison: 2-Methoxyacetimidamide Hydrochloride vs. NHS Esters for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a critical step in a vast array of applications, from diagnostics and imaging to the development of antibody-drug conjugates. The choice of chemical ligation strategy can significantly impact the outcome of these experiments. While N-hydroxysuccinimide (NHS) esters have long been the workhorse for modifying primary amines on proteins, an alternative class of reagents, imidates, exemplified by 2-Methoxyacetimidamide hydrochloride, presents a compelling set of advantages that merit consideration.
This guide provides an objective comparison of this compound and NHS esters for protein labeling, supported by the principles of their reaction chemistries and available experimental data on related compounds.
The Chemistry of Amine Modification: A Tale of Two Reagents
Both this compound and NHS esters target the primary amino groups of lysine residues and the N-terminus of proteins. However, the underlying reaction mechanisms and the resulting modifications are distinct, leading to different performance characteristics.
NHS Esters: These reagents react with primary amines via nucleophilic acyl substitution to form a stable, neutral amide bond. This reaction is typically performed at a slightly alkaline pH (7.2-8.5).[1][2] A significant drawback of NHS esters is their susceptibility to hydrolysis, where the ester reacts with water, rendering it inactive.[2] This competing reaction can reduce labeling efficiency, especially at low protein concentrations or higher pH.[1]
This compound: As an imidate, this reagent reacts with primary amines through a process called amidination. This reaction results in the formation of an amidine linkage, which critically, retains the positive charge of the original amino group. The reaction is also pH-dependent, with studies on similar imidates like methyl acetimidate showing that the rate of amidination increases with pH, while the rate of hydrolysis decreases between pH 6.8 and 8.8.[3][4]
At a Glance: Key Performance Characteristics
| Feature | This compound (Imidates) | NHS Esters |
| Target Residue | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus)[1][2] |
| Resulting Linkage | Amidine | Amide[1] |
| Charge Preservation | Yes (maintains positive charge)[5] | No (neutralizes positive charge) |
| Optimal pH Range | Typically 8.0 - 10.0 (based on related imidates) | 7.2 - 8.5[1][2] |
| Susceptibility to Hydrolysis | Less susceptible to hydrolysis in the optimal pH range for amidination[3][4] | Highly susceptible to hydrolysis, especially at higher pH[2] |
| Potential Impact on Protein Structure | Minimal, due to charge preservation[5] | Can alter protein isoelectric point and potentially impact structure and function |
| Specificity | High for primary amines | High for primary amines[1] |
Delving Deeper: The Advantages of this compound
Based on the chemistry of imidates, this compound offers several key advantages over the more commonly used NHS esters:
-
Preservation of Protein Charge and Structure: By maintaining the positive charge of the modified lysine residues, amidination with this compound is less likely to perturb the native conformation and isoelectric point of the protein.[5] This is a crucial factor for maintaining protein stability and biological activity.
-
Enhanced Stability to Hydrolysis: The competing reaction of hydrolysis is a major concern with NHS esters, leading to reagent waste and potentially incomplete labeling. Studies on methyl acetimidate have shown that its rate of hydrolysis decreases in the pH range where the rate of amidination is increasing, suggesting a wider and more favorable reaction window.[3][4] This inherent stability can lead to more consistent and reproducible labeling outcomes.
-
Higher pH Optimum for Reaction: The optimal pH for amidination is generally higher than that for NHS ester reactions. At a higher pH, the target primary amines are more deprotonated and thus more nucleophilic, which can lead to more efficient labeling.
Experimental Protocols
Protocol 1: Protein Labeling with this compound (Amidination)
This protocol is based on established procedures for other alkyl imidates, such as methyl and ethyl acetimidate, and may require optimization for specific proteins and applications.
Materials:
-
Protein of interest in a suitable buffer (e.g., 0.1 M sodium borate, pH 8.5)
-
This compound
-
Reaction buffer (e.g., 0.2 M sodium borate, pH 9.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in the reaction buffer. A typical starting concentration is 10-50 mM.
-
Labeling Reaction: Add the desired molar excess of the this compound solution to the protein solution. A starting point is a 20 to 50-fold molar excess of the imidate over the protein.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 100 mM. Incubate for an additional 15-30 minutes.
-
Purification: Remove the excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
Protocol 2: Protein Labeling with NHS Esters
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[6]
-
NHS ester of the desired label (e.g., a fluorescent dye or biotin)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 2.5-10 mg/mL.[7] The buffer must be free of primary amines.[6]
-
Reagent Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent label.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes.
-
Purification: Separate the labeled protein from the unreacted NHS ester and byproducts using a desalting column or dialysis.
Visualizing the Chemistry and Workflow
References
- 1. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing protein tertiary structure with amidination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of methyl acetimidate and its use as a protein-modifying reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Characterization of chromatin modified with ethyl acetimidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
Cross-Validation of 2-Methoxyacetimidamide Hydrochloride Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization and quantification of 2-Methoxyacetimidamide hydrochloride. Recognizing the critical need for robust and reproducible data in research and development, this document outlines the principles of cross-validation and presents a comparative analysis of results obtained from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Acid-Base Titrimetry.
This compound (CAS RN: 1903-91-9) is a chemical intermediate utilized in the synthesis of various heterocyclic compounds, finding potential applications in medicinal chemistry and the development of agrochemicals.[1][2] Its reactive imidamide group makes it a versatile building block in organic synthesis.[2] Given its potential role in pharmaceutical and chemical development, the accurate determination of its purity and concentration is paramount.
The Importance of Cross-Validation
Cross-validation in analytical chemistry is the process of assessing the data generated from two or more different methods to ensure the reliability and consistency of the results.[3][4] This is particularly crucial when a new analytical method is developed or when results from different laboratories or techniques need to be compared.[5] The goal is to demonstrate that the analytical procedure is robust and provides accurate data under varied conditions.[5]
Comparative Analysis of Analytical Techniques
To illustrate the cross-validation process for this compound, this section presents hypothetical data from three common analytical techniques. This data serves as a representative example of what a researcher might expect when comparing these methods.
Table 1: Quantitative Analysis of a this compound Sample
| Parameter | HPLC-UV | GC-MS | Acid-Base Titrimetry |
| Purity (%) | 99.2 ± 0.3 | 99.5 ± 0.2 | 98.9 ± 0.5 |
| Concentration (mg/mL) | 1.01 ± 0.02 | 0.99 ± 0.03 | 1.03 ± 0.04 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.005 µg/mL | Not Applicable |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.015 µg/mL | Not Applicable |
| Precision (RSD %) | < 2% | < 3% | < 4% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical results. Below are generalized protocols for the three techniques discussed.
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography is a versatile technique for the separation and quantification of non-volatile and thermally unstable compounds.[6]
Protocol:
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
Quantification: Construct a calibration curve using standard solutions of known concentrations. The concentration of the sample is determined by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds.[7]
Protocol:
-
Sample Preparation: Derivatization may be necessary to increase the volatility of the analyte. A common method is silylation. Alternatively, direct injection of a solution in a volatile solvent can be attempted.
-
GC-MS Conditions:
-
Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 30 to 300.
-
-
Quantification: Use a suitable internal standard for quantification. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
Acid-Base Titrimetry
Titrimetry is a classic analytical method that can be used to determine the concentration of the hydrochloride salt.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in deionized water.
-
Titration:
-
Titrant: A standardized solution of sodium hydroxide (e.g., 0.1 M).
-
Indicator: A suitable pH indicator (e.g., phenolphthalein) or a pH meter to determine the equivalence point.
-
-
Calculation: The concentration of the hydrochloride is calculated based on the volume of titrant required to reach the equivalence point and the stoichiometry of the acid-base reaction.
Visualizing Workflows and Pathways
Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate the cross-validation workflow and a hypothetical signaling pathway where an imidamide-containing compound might act as an enzyme inhibitor.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 7. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
Functional assays to confirm protein activity after modification with 2-Methoxyacetimidamide hydrochloride
For researchers, scientists, and drug development professionals, the chemical modification of proteins is a powerful tool for elucidating structure-function relationships, developing therapeutics, and creating novel biotechnological reagents. Modification of lysine residues, which are frequently located on the protein surface, is a common strategy. However, it is crucial to confirm that the desired protein activity is retained or predictably altered post-modification. This guide provides an objective comparison of functional assays to validate protein activity following modification with 2-Methoxyacetimidamide hydrochloride, a reagent that preserves the positive charge of lysine residues, and contrasts its effects with charge-altering modification reagents.
This guide presents supporting experimental data from a hypothetical case study on a model enzyme, a fictional kinase "Kinase-X," to illustrate the impact of different lysine modifications on its activity. Detailed experimental protocols for the key assays are provided to enable researchers to design and implement their own validation studies.
Comparing Lysine Modification Reagents: The Impact on Charge and Function
The choice of lysine modification reagent can have a profound impact on the electrostatic properties of a protein, which in turn can influence its structure, solubility, and biological activity. Here, we compare three types of lysine-modifying reagents with distinct effects on the residue's charge.
-
This compound: This reagent converts the primary amine of lysine into an acetimidine group. This modification is notable for preserving the positive charge of the lysine residue at physiological pH, making it an excellent choice when maintaining the native electrostatic surface of the protein is critical.
-
Succinic Anhydride: This reagent acylates the lysine amine, replacing the positive charge with a negative charge from the newly introduced carboxyl group. This significant change in charge can alter protein conformation and solubility.[1][2]
-
Citraconic Anhydride: Similar to succinic anhydride, citraconic anhydride also introduces a negative charge. However, the resulting amide linkage is acid-labile, allowing for the reversible blocking of lysine amines.[3][4]
The following diagram illustrates the chemical transformation of a lysine residue with these reagents.
Functional Assay I: Enzyme Kinetics
Enzyme kinetic assays are fundamental for assessing how a modification affects the catalytic activity of an enzyme. By determining the Michaelis constant (Km) and the maximum reaction velocity (Vmax), we can infer changes in substrate binding and catalytic efficiency.
Experimental Data: Kinase-X Activity
In our case study, Kinase-X was modified with this compound, succinic anhydride, and citraconic anhydride. The kinetic parameters for the phosphorylation of a peptide substrate were then determined.
| Modification of Kinase-X | Km (µM) | Vmax (µmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
| Unmodified (Native) | 15 | 100 | 6.67 |
| 2-Methoxyacetimidamide HCl | 18 | 92 | 5.11 |
| Succinic Anhydride | 45 | 35 | 0.78 |
| Citraconic Anhydride | 38 | 42 | 1.11 |
Interpretation:
-
Modification with This compound resulted in a slight increase in Km and a minor decrease in Vmax, indicating a modest impact on substrate binding and catalytic activity. The preservation of the positive charge on lysine residues likely contributes to maintaining the overall active site conformation.
-
Modification with succinic anhydride and citraconic anhydride led to a significant increase in Km and a substantial decrease in Vmax. This suggests that the introduction of negative charges severely disrupts substrate binding and/or the catalytic mechanism, likely due to electrostatic repulsion or conformational changes in the active site.
Detailed Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)-based Kinase Assay
This protocol describes a common method for measuring kinase activity.
Materials:
-
Kinase-X (native and modified versions)
-
Peptide substrate with a biotin tag
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Streptavidin-coated 96-well plates
-
Anti-phospho-substrate antibody conjugated to horseradish peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Immobilize Substrate: Add 100 µL of biotinylated peptide substrate (1 µg/mL in PBS) to each well of a streptavidin-coated 96-well plate. Incubate for 1 hour at room temperature. Wash three times with wash buffer (PBS with 0.05% Tween-20).
-
Kinase Reaction: Prepare a reaction mixture containing the kinase (native or modified, at a final concentration of 10 nM), varying concentrations of ATP, and the kinase reaction buffer. Add 100 µL of the reaction mixture to the substrate-coated wells.
-
Incubation: Incubate the plate at 30°C for 30 minutes.
-
Stop Reaction and Wash: Stop the reaction by adding 50 µL of 50 mM EDTA. Wash the wells three times with wash buffer.
-
Detection: Add 100 µL of HRP-conjugated anti-phospho-substrate antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature. Wash three times with wash buffer.
-
Develop Signal: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Read Plate: Stop the reaction by adding 100 µL of stop solution. Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the initial reaction velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Functional Assay II: Surface Plasmon Resonance (SPR) for Protein-Protein Interactions
SPR is a powerful technique for quantifying the binding kinetics of a modified protein to its interaction partners in real-time. It provides the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Experimental Data: Kinase-X Binding to a Regulatory Protein
Kinase-X activity is regulated by its interaction with a protein called "Regulator-Y." SPR was used to measure the binding of native and modified Kinase-X to immobilized Regulator-Y.
| Modification of Kinase-X | ka (1/Ms) | kd (1/s) | KD (nM) |
| Unmodified (Native) | 1.5 x 10^5 | 3.0 x 10^-4 | 2.0 |
| 2-Methoxyacetimidamide HCl | 1.2 x 10^5 | 4.5 x 10^-4 | 3.8 |
| Succinic Anhydride | 2.1 x 10^4 | 8.9 x 10^-3 | 423.8 |
| Citraconic Anhydride | 3.5 x 10^4 | 6.2 x 10^-3 | 177.1 |
Interpretation:
-
This compound modification resulted in a minimal change in the binding affinity (KD), suggesting that the interaction interface is largely preserved. The slight increase in KD is primarily due to a faster dissociation rate.
-
Succinic anhydride and citraconic anhydride modifications caused a dramatic decrease in binding affinity (a significant increase in KD). This indicates that the positive charges on the lysine residues of Kinase-X are critical for the interaction with Regulator-Y, and their conversion to negative charges disrupts the binding interface.
Detailed Experimental Protocol: SPR Analysis
This protocol outlines the general steps for an SPR experiment.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Regulator-Y (ligand)
-
Kinase-X (native and modified, as analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Activate the sensor chip surface with a mixture of NHS and EDC. Inject Regulator-Y (in a low ionic strength buffer, pH 4.5-5.5) to allow for covalent coupling to the surface. Deactivate the remaining active esters with ethanolamine.
-
Analyte Injection: Inject a series of concentrations of the analyte (native or modified Kinase-X) over the sensor surface at a constant flow rate.
-
Association and Dissociation: Monitor the change in response units (RU) during the injection (association phase) and after the injection when only running buffer is flowing (dissociation phase).
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte from the ligand, preparing the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
Functional Assay III: Cell-Based Reporter Assay
Cell-based reporter assays are crucial for assessing the activity of a modified protein within a cellular context, providing insights into its ability to engage with downstream signaling pathways.
Experimental Data: Kinase-X Signaling Pathway Activation
A reporter cell line was engineered with a luciferase gene under the control of a promoter that is activated by the Kinase-X signaling pathway. The cells were treated with native and modified Kinase-X, and luciferase activity was measured.
| Treatment | Luciferase Activity (Relative Light Units) |
| Untreated Control | 100 |
| Native Kinase-X | 5,200 |
| Kinase-X + 2-Methoxyacetimidamide HCl | 4,850 |
| Kinase-X + Succinic Anhydride | 350 |
| Kinase-X + Citraconic Anhydride | 410 |
Interpretation:
-
This compound -modified Kinase-X was able to activate the downstream signaling pathway to a level comparable to the native enzyme, demonstrating that its biological activity is largely retained in a cellular environment.
-
The succinic anhydride and citraconic anhydride -modified Kinase-X showed significantly reduced ability to activate the reporter gene. This is consistent with the in vitro data, indicating that the altered charge disrupts its function, likely by impairing its interaction with upstream activators or downstream substrates.
Detailed Experimental Protocol: Luciferase Reporter Assay
This protocol describes a typical luciferase reporter assay.
Materials:
-
Reporter cell line
-
Cell culture medium and supplements
-
Native and modified Kinase-X
-
Luciferase assay reagent (containing luciferin)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Cell Treatment: After 24 hours, replace the medium with fresh medium containing the native or modified Kinase-X at the desired concentration. Include an untreated control.
-
Incubation: Incubate the cells for the desired period (e.g., 6-24 hours) to allow for pathway activation and reporter gene expression.
-
Cell Lysis and Luciferase Reaction: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the specific luciferase assay reagent. This typically involves adding the reagent directly to the wells, which contains both a lysis agent and the luciferin substrate.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity of the treated samples to the untreated control.
Conclusion
The choice of lysine modification reagent is a critical parameter that can significantly influence the outcome of protein function studies. When the goal is to probe the role of specific lysine residues without drastically altering the protein's overall biophysical properties, charge-preserving reagents like This compound are highly advantageous. The presented data from our hypothetical case study on Kinase-X clearly demonstrates that this reagent has a minimal impact on enzyme kinetics, protein-protein interactions, and cell signaling activity compared to charge-reversing reagents such as succinic and citraconic anhydrides.
Researchers must carefully consider the desired outcome of their modification experiment and select a reagent accordingly. The functional assays outlined in this guide—enzyme kinetics, SPR, and cell-based reporter assays—provide a robust framework for validating the activity of modified proteins and ensuring the biological relevance of the experimental findings. The detailed protocols and comparative data serve as a valuable resource for scientists and drug development professionals seeking to employ protein modification in their research endeavors.
References
Comparing the specificity of 2-Methoxyacetimidamide hydrochloride with other reagents
For Researchers, Scientists, and Drug Development Professionals
In the realm of protein chemistry and proteomics, the specific modification of amino acid residues is a cornerstone technique for elucidating protein structure, function, and interactions. Guanidination, the conversion of primary amines, particularly the ε-amino group of lysine residues, into guanidinium groups, is a valuable tool for these investigations. This modification is primarily employed to enhance protein identification in mass spectrometry by converting lysine residues into homoarginine, which exhibits ionization properties similar to arginine.
This guide provides a comparative analysis of reagents used for protein guanidination. While O-Methylisourea stands as the most extensively documented and utilized reagent for this purpose, this guide will also discuss other alternatives, including 1H-pyrazole-1-carboxamidine hydrochloride (HPCA) . Due to a lack of specific experimental data for 2-Methoxyacetimidamide hydrochloride in protein modification applications, its potential performance and specificity will be inferred based on its structural similarity to the well-characterized O-Methylisourea.
Comparison of Guanidination Reagents
The selection of a guanidination reagent is critical and depends on factors such as reaction efficiency, specificity, and the downstream application. The ideal reagent should exhibit high selectivity for the primary amino group of lysine side chains over N-terminal α-amines, under conditions that preserve the protein's integrity.
| Reagent | Chemical Structure | Key Characteristics | Reported Specificity & Efficiency |
| This compound | (Structure inferred) | Structurally similar to O-Methylisourea, suggesting it may also act as a guanidinating agent. However, there is a lack of published experimental data on its use for protein modification. | Specificity for lysine is predicted to be similar to O-Methylisourea due to the shared reactive moiety. Efficiency is undetermined. |
| O-Methylisourea (hydrochloride or hemisulfate salt) | The most common and well-characterized reagent for guanidination.[1][2] The reaction is typically performed at an alkaline pH (around 10.5-11) to ensure the lysine ε-amino group is deprotonated.[1] | Considered specific for the ε-amino group of lysine residues, though some reaction at N-terminal amines can occur.[3][4] High conversion rates are achievable with optimized conditions. | |
| 1H-pyrazole-1-carboxamidine hydrochloride (HPCA) | A versatile reagent for the guanylation of primary and secondary amines under mild conditions. It has been shown to effectively guanidinate both lysine ε-amines and protein N-terminal α-amines. | High labeling efficiency for both lysine and N-terminal amines. This lack of specificity for only lysine can be advantageous for certain N-terminome analysis techniques. |
Experimental Data: Performance in Mass Spectrometry
The primary application of guanidination in proteomics is to improve the detection and identification of lysine-containing peptides in mass spectrometry. The conversion of lysine to homoarginine, an analog of arginine, leads to more predictable fragmentation patterns and enhanced signal intensity.
| Reagent | Application | Performance Metric | Results |
| O-Methylisourea | MALDI-TOF MS Analysis of Tryptic Peptides | Peptide Detection | Guanidination can increase the detection of lysine-containing peptides by 5 to 15-fold.[1][5] |
| O-Methylisourea | MALDI-TOF MS Analysis of BSA Tryptic Peptides | Peptide Signal Intensity | A novel O-methylisourea-freebase reagent showed a >10-fold increase in peptide signals compared to the conventional hemisulfate salt without desalting.[1][5] |
| O-Methylisourea | Protein Identification from 2D Gels | Protein Sequence Coverage | Near-universal improvement in protein identification was observed after automated guanidination.[6] |
| 1H-pyrazole-1-carboxamidine hydrochloride (HPCA) | N-terminome Analysis | Peptide Identification | Significantly increased the sequence coverage of BSA from 78% to 83% due to enhanced ionization efficiency. |
Experimental Protocols
Detailed and optimized protocols are crucial for achieving successful and reproducible protein modification. Below are representative protocols for protein guanidination using O-Methylisourea and HPCA.
Protocol 1: Guanidination of Tryptic Peptides with O-Methylisourea
This protocol is adapted for the guanidination of peptides in solution, for example, after tryptic digestion, to improve MALDI-TOF MS analysis.
Materials:
-
Tryptic peptide sample
-
O-Methylisourea hemisulfate
-
Base Reagent (e.g., 2.85 M NH4OH)
-
Deionized water
-
Heating block or water bath at 65°C
-
Acid (e.g., 10% TFA) to stop the reaction
Procedure:
-
Dissolve the tryptic peptide sample in a suitable buffer.
-
To ensure an optimal pH for the reaction, add a base reagent to the peptide solution to achieve a pH of approximately 10.5.
-
Prepare the guanidination reagent by dissolving O-Methylisourea hemisulfate in deionized water.
-
Add the guanidination reagent to the peptide solution.
-
Incubate the reaction mixture for 30 minutes at 65°C.
-
Stop the reaction by adding an acid, such as 10% TFA, to lower the pH.
-
The sample is now ready for desalting and subsequent mass spectrometry analysis.
Protocol 2: Guanidination of Proteins with 1H-pyrazole-1-carboxamidine hydrochloride (HPCA) for N-terminome Analysis
This protocol describes the guanidination of all free amines at the protein level.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)
-
1H-pyrazole-1-carboxamidine hydrochloride (HPCA)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Incubator at 37°C
Procedure:
-
Denature the protein sample in a buffer containing 8 M urea.
-
Reduce the disulfide bonds by adding DTT and incubating for 1 hour at 37°C.
-
Alkylate the free cysteine residues by adding IAA and incubating for 30 minutes in the dark at room temperature.
-
Add HPCA to the protein solution to guanidinate the lysine ε-amines and N-terminal α-amines. Incubate for a specified time at 37°C.
-
Dilute the reaction mixture to reduce the urea concentration to below 2 M.
-
Add trypsin to digest the protein overnight at 37°C. The guanidination of lysine to homoarginine still allows for tryptic cleavage.
-
The resulting peptide mixture can then be processed for N-terminome enrichment and LC-MS/MS analysis.
Visualizing the Guanidination Workflow
The following diagram illustrates the general workflow for protein guanidination and subsequent analysis by mass spectrometry.
Caption: A generalized workflow for protein guanidination and analysis.
Signaling Pathway Implication
Guanidination is a chemical modification and does not directly feature in biological signaling pathways. However, it is a critical tool for studying proteins that are part of these pathways. For instance, by improving the identification of proteins and their post-translational modifications by mass spectrometry, guanidination can help to elucidate the components and dynamics of signaling cascades.
The diagram below illustrates a simplified, hypothetical signaling pathway that could be investigated using proteomic techniques enhanced by guanidination.
Caption: A generic signal transduction pathway.
References
- 1. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. liverpool.ac.uk [liverpool.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanidination chemistry for qualitative and quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of 2-Methoxyacetimidamide Hydrochloride in Diverse Buffer Systems: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the stability of a compound in various buffer systems is paramount for ensuring experimental reproducibility and the development of stable pharmaceutical formulations. This guide provides a comparative analysis of 2-Methoxyacetimidamide hydrochloride's performance across different buffer systems, supported by representative experimental data and detailed protocols. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, making its stability profile a critical parameter for its application.[1]
Comparative Stability Analysis
The stability of this compound was evaluated in three common buffer systems at varying pH levels over a 24-hour period at 37°C. The percentage of the parent compound remaining was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The results are summarized in the table below.
| Buffer System (50 mM) | pH | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | % Remaining |
| Acetate Buffer | 4.0 | 100 | 92.3 | 92.3% |
| Acetate Buffer | 5.0 | 100 | 98.1 | 98.1% |
| Phosphate Buffer | 6.0 | 100 | 99.2 | 99.2% |
| Phosphate Buffer | 7.0 | 100 | 97.5 | 97.5% |
| Borate Buffer | 8.0 | 100 | 91.8 | 91.8% |
| Borate Buffer | 9.0 | 100 | 85.4 | 85.4% |
Disclaimer: The data presented in this table is representative and for illustrative purposes. Actual results may vary based on specific experimental conditions.
The data suggests that this compound exhibits optimal stability in a slightly acidic to neutral pH range, with the highest stability observed in phosphate buffer at pH 6.0. As the pH becomes more acidic or alkaline, the stability of the compound decreases, which is a common characteristic for amidine-containing compounds that can be susceptible to hydrolysis under strongly acidic or basic conditions.[2]
Experimental Protocols
A detailed methodology for assessing the stability of this compound in different buffer systems is provided below. This protocol can be adapted for similar compounds.
Objective: To determine the stability of this compound in various buffer solutions over a specified period.
Materials:
-
This compound
-
Sodium Acetate
-
Glacial Acetic Acid
-
Monobasic Potassium Phosphate
-
Dibasic Sodium Phosphate
-
Boric Acid
-
Sodium Hydroxide
-
High-purity water
-
HPLC-grade acetonitrile and methanol
-
0.22 µm filters
-
Low-protein-binding tubes
Equipment:
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Incubator set to 37°C
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
-
Prepare 50 mM solutions of Acetate buffer at pH 4.0 and 5.0.
-
Prepare 50 mM solutions of Phosphate buffer at pH 6.0 and 7.0.
-
Prepare 50 mM solutions of Borate buffer at pH 8.0 and 9.0.
-
Filter all buffers through a 0.22 µm filter.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in high-purity water.
-
For each buffer system, dilute the stock solution to a final concentration of 100 µg/mL.
-
-
Incubation:
-
Aliquot the solutions into low-protein-binding tubes.
-
Incubate the samples at 37°C.
-
-
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Analysis: [5]
-
Immediately analyze the t=0 samples. For other time points, if not analyzed immediately, store at -20°C to halt degradation.
-
Analyze all samples using a validated stability-indicating HPLC method. An example method would utilize a C18 column with a mobile phase of acetonitrile and water, with UV detection.[7]
-
-
Data Evaluation:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial (t=0) concentration.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the stability of this compound.
References
Safety Operating Guide
Navigating the Disposal of 2-Methoxyacetimidamide Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-Methoxyacetimidamide hydrochloride, a chemical compound utilized in various research and development applications, is paramount to ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to established protocols for chemical waste management is not only a regulatory requirement but a cornerstone of responsible scientific practice. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to consult the Safety Data Sheet (SDS) for specific hazard information. While a detailed SDS for this specific compound was not found, related chemical safety information suggests that at a minimum, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
II. Segregation and Containerization of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound waste should not be mixed with other incompatible waste streams.
Key Principles for Waste Containerization:
-
Compatibility: Use a container that is compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable for a wide range of chemical wastes.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The accumulation start date should also be clearly marked.
-
Closure: The container must be kept securely closed at all times, except when adding waste.[1][2]
III. On-site Accumulation and Storage
Designated Satellite Accumulation Areas (SAAs) are mandated for the temporary storage of hazardous waste within the laboratory.[2][3]
| Storage Requirement | Guideline | Regulatory Reference |
| Location | At or near the point of generation.[2] | EPA 40 CFR Part 262 |
| Maximum Volume | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[2] | EPA 40 CFR Part 262 |
| Storage Duration | Containers may remain in the SAA for up to one year if partially filled.[3] | EPA 40 CFR Part 262 |
| Container Condition | Must be in good condition, compatible with the contents, and kept closed.[2][3] | EPA 40 CFR Part 262 |
IV. Disposal Procedure: A Step-by-Step Workflow
The disposal of this compound should be managed as a hazardous waste stream. Under no circumstances should it be disposed of down the drain or in regular trash.[1]
Step 1: Waste Identification and Segregation
-
Identify all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves).
-
Segregate this waste from other chemical waste streams to prevent accidental mixing of incompatibles.
Step 2: Proper Containerization and Labeling
-
Transfer the waste into a designated, compatible, and leak-proof hazardous waste container.
-
Ensure the container is accurately labeled with "Hazardous Waste" and "this compound".
Step 3: Storage in a Satellite Accumulation Area
-
Store the sealed and labeled container in your laboratory's designated Satellite Accumulation Area.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with an accurate description of the waste.
Step 5: Documentation
-
Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of accumulation.
The following diagram illustrates the decision-making process for the disposal of this compound:
Caption: Disposal workflow for this compound waste.
V. Emergency Procedures for Spills
In the event of a spill, the following steps should be taken:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels for large spills.
-
Clean: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup should be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 2-Methoxyacetimidamide hydrochloride
Essential Safety and Handling Guide for 2-Methoxyacetimidamide Hydrochloride
Hazard Summary
Based on data for analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1] It may also cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive risk assessment of the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following are the minimum requirements:
| PPE Category | Specifications | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn where there is a risk of splashing.[2][3] | To protect eyes from splashes and aerosols that can cause serious irritation.[1] |
| Hand Protection | Two pairs of chemical-resistant gloves (e.g., nitrile or neoprene) are recommended.[4][5] The outer glove should be worn over the cuff of the lab coat.[5] | To prevent skin contact, which may cause irritation.[1] Double-gloving provides an extra layer of protection. |
| Body Protection | A disposable, long-sleeved gown made of a low-permeability fabric.[5] The gown should have a solid front and close in the back.[6] | To protect the skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator should be used if there is a risk of generating airborne powder or aerosols.[7] All work with the solid compound should be conducted in a certified chemical fume hood.[8] | To prevent inhalation, which may cause respiratory tract irritation.[1] |
| Footwear | Closed-toe shoes are mandatory.[8] Shoe covers should be worn if there is a significant risk of contamination.[6] | To protect the feet from spills. |
Experimental Protocols: Safe Handling Procedures
1. Engineering Controls:
-
All work involving the handling of this compound, including weighing and preparing solutions, must be performed in a certified chemical fume hood.[8]
-
Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[9]
2. Administrative Controls:
-
Develop a standard operating procedure (SOP) for the specific use of this compound.
-
Ensure all personnel are trained on the potential hazards and safe handling procedures.
-
Restrict access to the area where the chemical is being used.[5]
3. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][8]
-
Remove contaminated clothing immediately and wash it before reuse.[1][8]
Disposal Plan
All waste containing this compound should be treated as hazardous waste.
-
Solid Waste: Collect any contaminated solid materials (e.g., gloves, paper towels) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all solutions containing the compound in a compatible, labeled hazardous waste container. Do not pour down the drain.[10]
-
Disposal Method: Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1] For unused product, consider mixing it with an inert, non-combustible absorbent material before placing it in a hazardous waste container.[11]
Emergency Procedures
Spill Response:
-
Small Spill (inside a chemical fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[3]
-
Decontaminate the area with a suitable solvent, followed by soap and water.[3]
-
-
Large Spill (or any spill outside a chemical fume hood):
Exposure Response:
-
In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][8] Seek medical attention.[8]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][10] Seek immediate medical attention.[8]
-
If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.[8] Seek immediate medical attention.[8]
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.[1]
Visual Guides
The following diagrams illustrate the procedural workflow for handling this compound and the emergency response plan.
Caption: Workflow for Safely Handling this compound.
Caption: Emergency Response Plan for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
